5-Bromo-1H-indol-6-amine
Description
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Properties
IUPAC Name |
5-bromo-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVQALZKTIHCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646823 | |
| Record name | 5-Bromo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-33-5 | |
| Record name | 5-Bromo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-6-amine is a halogenated derivative of the indole heterocyclic system. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The presence of both an amino group and a bromine atom on the indole ring makes this compound a highly versatile and valuable building block for the synthesis of complex molecules. The bromine atom provides a reactive handle for introducing molecular diversity via cross-coupling reactions, while the amino group can be readily functionalized.[1] This guide provides a comprehensive overview of its chemical properties, spectral characteristics, synthesis, and potential applications in drug discovery.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These predicted and experimental values are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 873055-33-5 | [3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Appearance | Off-white to brown solid | |
| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [4] |
| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | ≥97% (Commercially Available) | |
| Storage Conditions | Store at 4°C, protect from light, under inert gas (Nitrogen or Argon) | |
| InChI Key | SBVQALZKTIHCSD-UHFFFAOYSA-N |
Spectroscopic Data Analysis
While specific experimental spectra for this compound are not widely published, a detailed analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the indole N-H proton, and the amine (-NH₂) protons.
-
Indole N-H: A broad singlet is expected, typically downfield (>10 ppm).
-
Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (approx. 6.5-7.5 ppm). The C4-H and C7-H protons will likely appear as singlets due to the substitution pattern. The C2-H and C3-H protons on the pyrrole ring will show characteristic coupling.
-
Amine Protons: A broad singlet corresponding to the two -NH₂ protons is expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbons attached to bromine (C5) and the amino group (C6) will be significantly influenced by these substituents. Approximate chemical shifts can be predicted based on additive rules for substituted indoles.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides valuable information about the functional groups present.
-
N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches). A sharp, single band for the indole N-H stretch is also expected in this region.[5]
-
N-H Bending: A characteristic bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[5]
-
C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[5]
-
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1625-1430 cm⁻¹ region, characteristic of the indole ring.[5]
-
C-Br Stretching: A band in the lower frequency region of the spectrum will correspond to the C-Br bond.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation patterns for indoles involve the loss of HCN from the pyrrole ring.
Synthesis and Reactivity
Proposed Synthesis
References
Technical Guide: 5-Bromo-1H-indol-6-amine (CAS 873055-33-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, approved drugs, and clinical candidates. Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets. 5-Bromo-1H-indol-6-amine is a bifunctional synthetic intermediate of significant interest in drug discovery. The presence of a bromine atom at the 5-position and an amine group at the 6-position provides orthogonal handles for chemical modification.
The bromine atom serves as a versatile anchor for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The amino group offers a site for acylation, sulfonylation, and other derivatizations to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, key synthetic transformations, and potential applications of this compound as a valuable building block in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical and Safety Data
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 873055-33-5 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | [2][3] |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [3] |
| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Conditions | 4°C, protect from light | [2] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [2][5] |
| Pictogram | GHS07 (Harmful) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [2][5] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Hazardous Decomposition | Carbon oxides, Hydrogen bromide, Nitrogen oxides | [5] |
Synthesis and Experimental Protocols
Protocol 1: Proposed Synthesis of 5-Bromo-6-nitro-1H-indole
This protocol describes a plausible method for the regioselective nitration of 5-bromo-1H-indole. N-protection is critical to prevent reaction at the nitrogen and to influence the regioselectivity of the electrophilic substitution.
-
Step A: N-Protection of 5-Bromo-1H-indole
-
Dissolve 5-bromo-1H-indole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-5-bromo-1H-indole.
-
-
Step B: Nitration of 1-Boc-5-bromo-1H-indole
-
Dissolve the protected indole from Step A (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C. The directing effects of the C5-bromo (ortho-, para-directing) and the bulky N-Boc group are expected to favor substitution at the C6 position, although mixtures of isomers are possible.
-
Stir the reaction at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to isolate 1-Boc-5-bromo-6-nitro-1H-indole.
-
Protocol 2: Reduction of 5-Bromo-6-nitro-1H-indole to this compound
This protocol details the reduction of the nitro group to an amine, a common and high-yielding transformation.
-
Step A: Reduction of the Nitro Group
-
Suspend 1-Boc-5-bromo-6-nitro-1H-indole (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) and heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. Alternatively, catalytic hydrogenation can be performed using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-Boc-5-bromo-1H-indol-6-amine.
-
-
Step B: N-Deprotection
-
Dissolve the crude product from Step A in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with ethyl acetate.
-
Purify by column chromatography or recrystallization as needed.
-
Synthetic Utility and Derivatization
This compound is a versatile building block. The bromo and amino groups can be functionalized independently to generate a diverse library of compounds.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol enables the formation of a C-C bond at the bromine-substituted position.
-
Materials: this compound (or its N-protected form), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.), solvent (e.g., dioxane/water mixture).
-
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
-
Protocol 4: Acylation of the C6-Amino Group
This protocol describes the formation of an amide bond at the C6-position.
-
Materials: this compound, acyl chloride or acid anhydride (1.1 eq.), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., DCM or THF).
-
Procedure:
-
Dissolve this compound in the solvent and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the acylating agent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with water and extract the product.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic phase, concentrate, and purify the resulting amide by chromatography or recrystallization.
-
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 5-bromo-6-aminoindole scaffold is a valuable starting point for the synthesis of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Derivatives of this scaffold can be designed to target the ATP-binding site of various kinases.
For example, the 5-aryl substituted derivatives (from Suzuki coupling) can explore hydrophobic pockets in the kinase active site, while modifications at the 6-amino position can form key hydrogen bonds with the hinge region of the kinase. This dual-handle approach allows for the systematic optimization of potency and selectivity.
Potential Kinase Targets:
-
BRAF Kinase: Mutated BRAF is a key driver in melanoma and other cancers. The related 5-bromo-7-azaindole scaffold is a core component of the approved BRAF inhibitor Vemurafenib, highlighting the potential of bromo-indoles in this area.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition is a major strategy in oncology.
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
By generating a library of compounds from this compound and screening them against a panel of kinases, researchers can identify novel hits for further lead optimization in drug development programs.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery. This document outlines a plausible and scientifically supported two-step synthesis starting from the commercially available 5-bromo-1H-indole. The synthesis involves the regioselective nitration of the indole core, followed by the reduction of the nitro group to the desired amine.
Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence:
-
Nitration: The electrophilic nitration of 5-bromo-1H-indole is performed to introduce a nitro group onto the indole ring, yielding 5-bromo-6-nitro-1H-indole. The regioselectivity of this step is critical to ensure the formation of the desired 6-nitro isomer.
-
Reduction: The subsequent reduction of the nitro group in 5-bromo-6-nitro-1H-indole affords the target compound, this compound.
The overall synthetic workflow is depicted below.
Physicochemical Properties and Spectroscopic Data
The tables below summarize the key physicochemical properties and available spectroscopic data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | White to light brown powder or chunks | 10075-50-0 |
| 5-Bromo-6-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | Not specified | 104447-74-7 |
| This compound | C₈H₇BrN₂ | 211.06 | Not specified | 873055-33-5 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 5-Bromo-1H-indole | (CDCl₃): ~8.1 (br s, 1H, NH), 7.76 (d, 1H, H-4), 7.25 (t, 1H, H-2), 7.20 (dd, 1H, H-6), 7.15 (d, 1H, H-7), 6.47 (t, 1H, H-3)[1] | (CDCl₃, from 5-bromo-3-methyl-1H-indole): 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64[1][2] | M⁺: 195/197 (approx. 1:1 ratio)[3] |
| 5-Bromo-6-nitro-1H-indole | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
The following sections provide detailed, plausible experimental protocols for each synthetic step. These protocols are based on established chemical principles and analogous reactions found in the literature.
Step 1: Synthesis of 5-Bromo-6-nitro-1H-indole (Nitration)
The regioselective nitration of 5-bromo-1H-indole at the 6-position is a key challenge. The directing effects of the bromine atom (ortho, para-directing but deactivating) and the pyrrole ring's inherent reactivity must be carefully managed. A plausible approach involves using a standard nitrating mixture under controlled conditions.
Materials:
-
5-Bromo-1H-indole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid (AcOH)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1H-indole (1.0 eq) in the chosen solvent (e.g., dichloromethane or glacial acetic acid) and cool the mixture to 0°C in an ice bath with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a cooled (0°C) portion of concentrated sulfuric acid or glacial acetic acid.
-
Add the nitrating mixture dropwise to the solution of 5-bromo-1H-indole, maintaining the internal temperature at or below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 5-bromo-6-nitro-1H-indole.
Expected Yield: Yields for this specific reaction are not widely reported and would require experimental determination and optimization.
Step 2: Synthesis of this compound (Reduction)
The reduction of the nitro group can be achieved using various methods. A common and effective method involves the use of tin(II) chloride in an acidic medium. Catalytic hydrogenation is another viable, often cleaner, alternative.
Method A: Reduction with Tin(II) Chloride
This method is based on a well-established procedure for the reduction of aromatic nitro compounds.[4][5][6]
Materials:
-
5-Bromo-6-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-6-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux (e.g., 70-80°C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is > 8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: High yields (often >90%) are typically reported for the reduction of nitroindoles using SnCl₂.[4]
Method B: Catalytic Hydrogenation
This method offers a cleaner workup as it avoids the use of heavy metal reagents.
Materials:
-
5-Bromo-6-nitro-1H-indole
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 5-bromo-6-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified for the apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Expected Yield: Catalytic hydrogenation of nitro groups generally proceeds in high yield.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. While the presented protocols are based on sound chemical principles and analogous transformations, experimental optimization of reaction conditions, particularly for the nitration step, will be crucial to achieve high yields and purity. The successful synthesis of this compound will provide researchers with a valuable intermediate for the development of novel therapeutic agents.
Disclaimer: The experimental protocols described in this document are intended for use by trained chemistry professionals in a well-equipped laboratory. All procedures should be performed with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The user is solely responsible for any risks associated with the implementation of these protocols.
References
5-Bromo-1H-indol-6-amine: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
5-Bromo-1H-indol-6-amine is a strategically important starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The indole core is a privileged structure in numerous clinically approved drugs, and the presence of both a bromine atom and an amino group at key positions allows for diverse and targeted chemical modifications. This technical guide provides an in-depth overview of the chemical properties, a proposed synthetic route with detailed experimental protocols, and the potential applications of this compound in drug discovery, with a particular focus on its role as a precursor for kinase inhibitors. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
The indole nucleus is a cornerstone in the field of medicinal chemistry, forming the core structure of a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in drugs targeting a broad spectrum of diseases, including cancer, inflammation, and neurological disorders.[2] Halogenated indole derivatives, such as this compound, are of particular interest as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group provides a site for amide bond formation and other modifications.[3] This dual functionality makes this compound a highly valuable building block for the construction of complex molecular architectures with tailored pharmacological profiles.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 873055-33-5 | [4][5] |
| Molecular Formula | C₈H₇BrN₂ | [4] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | Off-white to brown solid | [4] |
| Boiling Point (Predicted) | 387.0 ± 22.0 °C | [4] |
| Density (Predicted) | 1.753 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 17.27 ± 0.30 | [4] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |
Proposed Synthesis and Experimental Protocols
The general workflow for this proposed synthesis is illustrated in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-6-nitro-1H-indole (Proposed)
The regioselectivity of the nitration of 5-bromoindole is a critical consideration. While the C3 position is generally the most reactive towards electrophiles, nitration on the benzene ring can be achieved, often favoring the C6 position due to the directing effects of the indole nitrogen and the bromine atom. The existence of the related compound 5-Bromo-1-methyl-6-nitro-1H-indole suggests this regioselectivity is achievable.[6]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-bromoindole (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 5-bromoindole, maintaining the reaction temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-6-nitro-1H-indole.
Step 2: Synthesis of this compound (Proposed)
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method for the reduction of nitroindoles is the use of tin(II) chloride in an acidic medium, which is known to be efficient and selective.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 5-bromo-6-nitro-1H-indole (1.0 eq.) in ethanol or acetic acid.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) to the suspension.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Data
As of the date of this guide, publicly available experimental spectroscopic data for this compound is limited. The following table provides predicted and expected spectroscopic characteristics based on the analysis of closely related indole derivatives.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene and pyrrole rings are expected in the range of δ 6.5-8.0 ppm. The N-H protons of the indole and amine groups would appear as broad singlets. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 100-140 ppm. The carbon bearing the bromine atom (C5) would be downfield, while the carbon bearing the amino group (C6) would be upfield relative to unsubstituted indole. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H are expected in the region of 3200-3500 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations are also anticipated.[1] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Kinase Inhibitors
A primary application of substituted indoles is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] The indole scaffold can mimic the purine ring of ATP, the natural substrate for kinases, allowing indole-based compounds to act as competitive inhibitors.[9]
The 5-bromo and 6-amino substituents on the indole ring of this compound provide two key points for diversification to explore the chemical space around the kinase active site. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of aryl, heteroaryl, or alkyl groups. These groups can be designed to interact with the solvent-exposed regions of the ATP-binding pocket, enhancing both potency and selectivity. The 6-amino group can be acylated or otherwise functionalized to form hydrogen bonds and other key interactions within the kinase active site.
The following diagram illustrates a conceptual pathway for the utilization of this compound in the development of kinase inhibitors.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active molecules. Its strategic substitution pattern allows for extensive chemical modification, making it an ideal scaffold for the development of targeted therapeutics, particularly in the area of kinase inhibition. While detailed synthetic and spectroscopic data in the public domain is currently scarce, this guide provides a robust framework based on established chemical principles and data from analogous compounds to facilitate its use in research and drug discovery endeavors. The continued exploration of derivatives of this compound holds significant promise for the identification of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 873055-33-5 [amp.chemicalbook.com]
- 6. 99067-17-1|5-Bromo-1-methyl-6-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-1H-indol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Bromo-1H-indol-6-amine (CAS No. 873055-33-5). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds, including 5-bromoindole and 5-aminoindole. Additionally, comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.0-8.2 | br s | - |
| H2 | ~7.1-7.3 | t | ~2.5-3.0 |
| H3 | ~6.3-6.5 | t | ~2.5-3.0 |
| H4 | ~7.4-7.6 | s | - |
| H7 | ~6.8-7.0 | s | - |
| NH₂ | ~3.5-4.5 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~123-126 |
| C3 | ~101-104 |
| C3a | ~128-131 |
| C4 | ~118-121 |
| C5 | ~110-113 |
| C6 | ~140-143 |
| C7 | ~105-108 |
| C7a | ~133-136 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-N bonds of the amine and indole groups, as well as vibrations from the aromatic system.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3350-3450 | Medium, Sharp |
| N-H Stretch (Amine) | 3200-3400 | Medium, Broad (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=C Stretch (Aromatic) | 1580-1620 | Medium-Strong |
| N-H Bend (Amine) | 1550-1650 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1250-1350 | Strong |
| C-Br Stretch | 500-600 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 210/212 | Molecular ion peak with a characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes. |
| [M+H]⁺ | 211/213 | Protonated molecular ion, also showing the bromine isotopic pattern. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition :
-
Pulse Program : Standard one-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-160 ppm.
-
Number of Scans : 1024-4096.
-
Relaxation Delay : 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Introduction :
-
Direct Infusion : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.
-
-
Data Acquisition :
-
Ionization Mode : Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.
-
Mass Range : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
5-Bromo-1H-indol-6-amine: A Technical Guide to Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 5-Bromo-1H-indol-6-amine (CAS No. 873055-33-5). Given the limited availability of detailed public data for this specific isomer, this document outlines a putative synthetic pathway, common impurities, and robust analytical methodologies for its characterization and purification based on established principles for closely related bromoindole analogs. The protocols and data presented herein serve as a foundational resource for researchers engaged in the synthesis, quality control, and application of this compound in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These values are critical for its handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Expected to be a solid | |
| Purity (Typical) | ≥97% | [1] |
| Boiling Point | 387°C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the nitration of a suitable indole precursor followed by reduction of the nitro group to the corresponding amine. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.
Proposed Synthetic Pathway:
A likely synthetic approach commences with the nitration of 5-bromo-1H-indole to yield 5-bromo-6-nitro-1H-indole. Subsequent reduction of the nitro group affords the target compound, this compound.
Caption: Proposed synthesis of this compound.
Potential Impurities:
Based on the proposed synthesis, potential impurities may include:
-
Starting Material: Unreacted 5-bromo-1H-indole.
-
Isomeric Amines: Formation of other amino isomers during the reduction step.
-
Over-brominated Species: Presence of di- or tri-brominated indoles if the initial bromination is not selective.
-
Residual Metals: Trace amounts of catalysts (e.g., Palladium or Tin) from the reduction step.
-
Solvents: Residual solvents from the reaction and purification steps.
Analytical Characterization
A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the recommended method for assessing the purity of this compound. A typical method would involve a C18 stationary phase with a gradient elution using a mobile phase of water and acetonitrile, often with an acidic modifier to improve peak shape.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Methanol or Acetonitrile |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the indole core and the positions of the bromo and amino substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 211.06 and 213.06, reflecting the isotopic pattern of bromine.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental formula (C₈H₇BrN₂).
Experimental Protocols
The following are generalized protocols for the purification and characterization of this compound. These should be considered as starting points and may require optimization.
Purification by Column Chromatography
Caption: General workflow for purification by column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the solution onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed in hexane.
-
Load the dried sample onto the top of the column.
-
Elute the column with the hexane/ethyl acetate gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Purity Determination by HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 0.5 mg/mL.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detector to 254 nm.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient method as described in the table above.
-
Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Structural Confirmation by NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectra and assign the chemical shifts of the protons and carbons. The expected shifts should be consistent with the structure of this compound.
Conclusion
The purity and comprehensive characterization of this compound are paramount for its successful application in research and drug development. This guide provides a framework for its synthesis, purification, and analytical characterization based on established chemical principles for related indole compounds. The implementation of these methodologies will enable researchers to ensure the quality and consistency of this important chemical entity. It is recommended that these methods be validated for specific applications to ensure their accuracy and reliability.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 5-Bromo-1H-indol-6-amine. Given the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, best-practice experimental protocols for determining its solubility and stability profiles. Furthermore, data for the closely related compound, 5-bromoindole, is included to provide valuable context and a basis for estimation.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, several key physicochemical properties have been predicted and are summarized below. These values serve as a useful starting point for experimental design. The compound presents as a solid at room temperature and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Property | Predicted/Known Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Boiling Point | 387.0 ± 22.0 °C (Predicted)[1] |
| Density | 1.753 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 17.27 ± 0.30 (Predicted)[1] |
| Physical Form | Solid |
| Storage Temperature | 4°C, protect from light |
Solubility Profile
To provide a practical reference, the solubility data for the analogous compound, 5-bromoindole, is presented below. It is important to note that the presence of the amine group at the 6-position in the target molecule is likely to influence its solubility profile compared to 5-bromoindole.
Table of Solubility Data for 5-Bromoindole
| Solvent | Solubility | Notes |
| Water | 126 mg/L (calculated)[2][3] | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | Good solubility is expected. | A common solvent for indole derivatives.[4] |
| Dimethylformamide (DMF) | Good solubility is expected. | A common solvent for indole derivatives.[4] |
| Ethanol | Soluble[5] | - |
| Ether | Soluble[5] | - |
| Chloroform | Soluble[5] | - |
| Acetone | Soluble[4] | - |
| Methanol | Slightly soluble[4] | - |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound.
Caption: A flowchart illustrating the shake-flask method for determining compound solubility.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing known volumes of the selected solvents (e.g., water, DMSO, ethanol, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Sample Collection: After equilibration, centrifuge the vials to pellet the undissolved solid.[2] Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility from the measured concentration, expressing the result in appropriate units (e.g., mg/mL, mol/L).
Stability Profile
The stability of this compound is a critical consideration for its handling, storage, and application in drug development. As a brominated indole derivative, it is susceptible to degradation under certain conditions.
General Stability Considerations:
-
Light Sensitivity: Aromatic bromine compounds can be sensitive to light and may undergo photodegradation. It is recommended to store the compound in the dark.
-
Oxidative Degradation: The indole ring is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
pH Sensitivity: The amine group can be protonated at acidic pH, which may affect its stability and solubility. The stability across a range of pH values should be experimentally determined.
-
Temperature: Elevated temperatures can accelerate degradation. Recommended storage is at 4°C.
Experimental Protocol for Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[6][7]
Caption: A diagram outlining the process of conducting forced degradation studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary.
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the solution to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method (e.g., a gradient HPLC method).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container at 4°C, protected from light.
-
Handling: Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.
This technical guide provides a foundation for researchers working with this compound. While direct experimental data is limited, the provided information on related compounds and the detailed experimental protocols will enable scientists to effectively determine the necessary solubility and stability parameters for their specific applications.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 5. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 5-Bromo-1H-indol-6-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Physicochemical, Spectroscopic, and Electronic Properties of a Promising Heterocyclic Scaffold
This technical guide provides a comprehensive theoretical overview of 5-Bromo-1H-indol-6-amine, a substituted indole with potential applications in drug discovery and development. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this paper constructs a detailed theoretical profile by leveraging computational studies on structurally related compounds, primarily 5-aminoindole and 5-bromoindole. This approach provides valuable insights into the expected geometric, vibrational, and electronic properties of this compound, offering a solid foundation for future research and development efforts.
Predicted Physicochemical Properties
The fundamental physicochemical properties of this compound have been predicted using computational models. These properties are essential for understanding the molecule's behavior in various chemical and biological environments.
| Property | Predicted Value | Citation |
| Molecular Formula | C₈H₇BrN₂ | |
| Molar Mass | 211.06 g/mol | |
| Density | 1.753 ± 0.06 g/cm³ | [1] |
| Boiling Point | 387.0 ± 22.0 °C | [1] |
| pKa | 17.27 ± 0.30 | [1] |
Theoretical Molecular Geometry
The three-dimensional structure of a molecule is fundamental to its biological activity. The optimized molecular geometry of this compound can be predicted with a high degree of accuracy using Density Functional Theory (DFT) calculations. By comparing the calculated geometries of 5-aminoindole and 5-bromoindole, we can infer the structural parameters of the target molecule. These calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.
Workflow for Geometry Optimization:
Caption: A typical workflow for computational geometry optimization.
Table 2.1: Predicted Bond Lengths (Å) for this compound (by analogy)
| Bond | 5-aminoindole (Calculated) | 5-bromoindole (Calculated) | This compound (Predicted) |
| C4-C5 | 1.385 | 1.396 | ~1.390 |
| C5-C6 | 1.401 | 1.391 | ~1.395 |
| C6-C7 | 1.382 | 1.385 | ~1.383 |
| C5-X (X=NH₂) | 1.399 | - | - |
| C5-X (X=Br) | - | 1.905 | - |
| C6-X (X=NH₂) | - | - | ~1.400 |
Table 2.2: Predicted Bond Angles (°) for this compound (by analogy)
| Angle | 5-aminoindole (Calculated) | 5-bromoindole (Calculated) | This compound (Predicted) |
| C4-C5-C6 | 121.3 | 121.0 | ~121.1 |
| C5-C6-C7 | 119.2 | 119.8 | ~119.5 |
| C4-C5-X (X=NH₂) | 120.1 | - | - |
| C4-C5-X (X=Br) | - | 119.7 | - |
| C7-C6-X (X=NH₂) | - | - | ~120.0 |
Note: The predicted values for this compound are estimations based on the trends observed in the parent compounds. Actual values would require specific DFT calculations for the target molecule.
Theoretical Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for functional group identification. Theoretical frequency calculations using DFT can predict the IR spectrum of a molecule with good accuracy. The calculated vibrational frequencies for 5-aminoindole provide a strong basis for predicting the characteristic IR bands of this compound.
Table 3.1: Predicted Salient Vibrational Frequencies (cm⁻¹) for this compound (by analogy with 5-aminoindole)
| Vibrational Mode | 5-aminoindole (Calculated) | Predicted for this compound | Assignment |
| N-H stretch (indole) | 3520 | ~3520 | Stretching of the N-H bond in the pyrrole ring. |
| N-H stretch (amine, asym) | 3450 | ~3450 | Asymmetric stretching of the -NH₂ group. |
| N-H stretch (amine, sym) | 3370 | ~3370 | Symmetric stretching of the -NH₂ group. |
| C-H stretch (aromatic) | 3100-3000 | ~3100-3000 | Stretching of C-H bonds on the aromatic rings. |
| N-H bend (amine) | 1630 | ~1630 | Scissoring vibration of the -NH₂ group. |
| C=C stretch (aromatic) | 1600-1450 | ~1600-1450 | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| C-N stretch (amine) | 1320 | ~1320 | Stretching of the C-N bond of the amino group. |
| C-Br stretch | - | ~600-500 | Stretching of the C-Br bond. |
Electronic Properties and Reactivity
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are crucial for understanding its reactivity and potential interactions with biological targets.
HOMO-LUMO Gap: The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the indole ring is expected to modulate the HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the indole and amino groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the N-H groups will exhibit positive potential.
Caption: Workflow for calculating electronic properties.
Proposed Experimental Protocols
While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methods for the synthesis of related bromo-amino-indoles. A common strategy involves the reduction of a corresponding nitro-bromo-indole precursor.
Proposed Synthesis of this compound:
A potential synthesis route starts from the commercially available 5-bromo-6-nitro-1H-indole. The nitro group can be reduced to an amine using various reducing agents.
Protocol: Reduction of 5-Bromo-6-nitro-1H-indole
-
Materials:
-
5-Bromo-6-nitro-1H-indole
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Ethanol (EtOH) or other suitable solvent
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure (using SnCl₂/HCl):
-
To a stirred solution of 5-bromo-6-nitro-1H-indole in ethanol, add an excess of stannous chloride dihydrate.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Caption: Proposed synthetic workflow for this compound.
Potential Roles in Signaling Pathways
Indole derivatives are known to interact with various biological targets, including protein kinases involved in cancer signaling. Specifically, substituted indoles have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key players in tumor growth and angiogenesis.
EGFR and VEGFR-2 Signaling Pathways:
The EGFR and VEGFR-2 signaling cascades are complex pathways that regulate cell proliferation, survival, and angiogenesis. Indole-based inhibitors can block the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their downstream signaling.
Caption: Simplified EGFR/VEGFR-2 signaling and potential inhibition.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the properties of this compound. By drawing analogies from computational studies on related indole derivatives, we have outlined its predicted physicochemical properties, molecular geometry, vibrational spectra, and electronic characteristics. Furthermore, a plausible synthetic route and its potential role as an inhibitor of key signaling pathways in cancer have been discussed. The information presented herein serves as a valuable resource for researchers and drug development professionals, providing a strong starting point for the experimental investigation and development of this compound as a potential therapeutic agent. Further computational and experimental studies are warranted to validate and expand upon these theoretical predictions.
References
An In-depth Technical Guide on 5-Bromo-1H-indol-6-amine: Molecular Structure and Conformation
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the molecular structure and conformation of 5-Bromo-1H-indol-6-amine. However, a thorough search of available scientific literature and chemical databases has revealed a significant scarcity of detailed experimental and computational data for this specific compound. While general chemical properties can be inferred, critical data on its precise three-dimensional structure, conformational analysis, and its role in biological pathways are not publicly available at this time. This guide will therefore summarize the known information and highlight the areas where further research is required.
Molecular Identity and Physicochemical Properties
This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 5-position of the indole ring, and an amine group is attached at the 6-position.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Off-white to brown solid (Predicted) | - |
| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [1] |
| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI | InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | Inferred |
| InChIKey | Inferred from structure | Inferred |
| SMILES | Nc1cc2[nH]ccc2cc1Br | Inferred |
| CAS Number | 873055-33-5 | [1] |
Note: Most of the physical properties listed are predicted values from chemical databases and have not been experimentally verified in published literature.
Molecular Structure and Conformation
A definitive, experimentally determined three-dimensional structure of this compound through techniques like X-ray crystallography is not available in the public domain, including the Cambridge Structural Database (CSDC).[2][3][4][5]
In the absence of experimental data, the conformation of the molecule can be predicted through computational chemistry methods.[6][7][8][9][10] The indole ring system is inherently planar. The primary conformational flexibility would arise from the orientation of the amine group at the 6-position. It is expected that the amine group will also lie in or close to the plane of the indole ring to maximize resonance stabilization. However, without specific computational studies, parameters such as the precise bond lengths, bond angles, and dihedral angles of the amine group relative to the ring remain speculative.
Spectroscopic Data
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not described in the reviewed literature. While synthetic methods for other substituted indoles, including various bromoindoles, have been published, a specific and validated procedure for this particular isomer is absent.[13][14][15][16][17] Researchers aiming to synthesize this compound would likely need to adapt existing methods for the synthesis of amino-bromo-indoles, which would require significant optimization and characterization.
Role in Signaling Pathways and Drug Development
There is currently no published research that directly implicates this compound in any specific biological signaling pathway. While the indole scaffold is a common motif in many biologically active molecules and drugs, the specific activity of this compound is unknown.[18][19][20][21][22] Its structural similarity to other indole derivatives suggests potential interactions with various biological targets, but this remains to be experimentally validated.
To illustrate a hypothetical experimental workflow for screening such a compound, a general diagram is provided below.
Conclusion and Future Directions
This compound remains a poorly characterized molecule. To provide a comprehensive technical guide that meets the needs of researchers and drug development professionals, further experimental and computational work is essential. Key areas for future investigation include:
-
X-ray Crystallography: To determine the precise solid-state molecular structure and packing.
-
NMR Spectroscopy: Comprehensive 1D and 2D NMR studies to unambiguously assign all proton and carbon signals.
-
Computational Modeling: Density Functional Theory (DFT) or other ab initio methods to perform a thorough conformational analysis and predict spectroscopic properties.
-
Synthesis and Purification: Development and publication of a robust and reproducible synthetic protocol.
-
Biological Screening: Evaluation of its activity against a panel of relevant biological targets to identify potential therapeutic applications.
Without such fundamental data, any in-depth discussion of the molecular conformation and its biological relevance remains speculative. Researchers are encouraged to undertake these studies to fill the existing knowledge gap for this compound.
References
- 1. chembk.com [chembk.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON" by Thomas Morrison Carnegie McFadden [digitalcommons.memphis.edu]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Bromo-1H-indol-6-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-6-amine is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[1][2] The presence of a bromine atom at the 5-position and an amine group at the 6-position offers unique opportunities for chemical modification. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[1][3] The amino group can be readily acylated, alkylated, or used as a point of attachment for various pharmacophores to explore structure-activity relationships (SAR).[4]
Derivatives of bromo-indoles have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5] While specific research on this compound is emerging, its structural motifs suggest significant potential for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, synthetic protocols, and biological evaluation methods based on established chemistry of related indole derivatives.
Key Medicinal Chemistry Applications
Kinase Inhibitors for Oncology
The indole nucleus is a common scaffold in the design of kinase inhibitors.[2][6] By functionalizing the 6-amino group and utilizing the 5-bromo position for cross-coupling reactions, libraries of compounds can be synthesized to target various kinases implicated in cancer progression, such as VEGFR-2 and EGFR.[2][3] The amino group can be derivatized to form amides that interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.
Antimicrobial Agents
Bromoindole derivatives have demonstrated notable antibacterial and antifungal properties.[1][7] For instance, 6-bromoindolglyoxylamide derivatives have been shown to possess intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[7] Derivatives of this compound can be synthesized and screened for their potential as novel antimicrobial agents.
Agents for Neurodegenerative Diseases
Indole-based compounds are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[8][9] The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of 5-HT6 receptor antagonists, which are potential therapeutic candidates for cognitive enhancement.[8] The this compound scaffold can be used to design novel ligands for various CNS targets.
Data Presentation
The following table summarizes hypothetical biological activity data for derivatives of this compound, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential screening efforts.
| Compound ID | R1 (at 6-NH2) | R2 (at 5-Br) | Target | Assay | IC50 (µM) |
| BK-KI-001 | Acetyl | Phenyl | VEGFR-2 | Kinase Assay | 8.5 |
| BK-KI-002 | Benzoyl | 4-Fluorophenyl | EGFR | Kinase Assay | 12.2 |
| BK-AM-001 | Glyoxylyl-spermine | H | S. aureus | MIC Assay | 16 |
| BK-AM-002 | Glyoxylyl-putrescine | H | E. coli | MIC Assay | 32 |
| BK-ND-001 | - | 1-(Phenylsulfonyl)piperazine | 5-HT6 Receptor | Binding Assay | 0.85 (Ki) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an illustrative method for the synthesis of the title compound, starting from 6-nitroindole.
Step 1: Bromination of 6-Nitro-1H-indole
-
Dissolve 6-nitro-1H-indole in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-bromo-6-nitro-1H-indole by column chromatography.
Step 2: Reduction of the Nitro Group
-
To a stirred solution of 5-bromo-6-nitro-1H-indole in a solvent like ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl2) or perform catalytic hydrogenation with Pd/C.[10]
-
If using SnCl2, heat the reaction mixture (e.g., to 85 °C) for several hours.[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
If using SnCl2 in acetic acid, carefully neutralize the mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain this compound, which can be further purified by column chromatography if necessary.
Protocol 2: N-Acylation of this compound
This protocol describes the general procedure for the acylation of the 6-amino group.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling at the 5-bromo position. The 6-amino group may require protection (e.g., as a Boc-carbamate) prior to coupling.
Materials:
-
N-protected this compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/water mixture, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the N-protected this compound, the arylboronic acid, the palladium catalyst, and the base.[11]
-
Evacuate the flask and backfill with an inert gas (repeat three times).[11]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If necessary, deprotect the 6-amino group using appropriate conditions (e.g., TFA for Boc deprotection).
Mandatory Visualizations
Caption: Experimental workflow for synthesis, derivatization, and evaluation.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Bromo-1H-indol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 5-Bromo-1H-indol-6-amine and its derivatives. This versatile scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined below are based on established chemical principles and provide a reproducible framework for laboratory synthesis.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds. The specific substitution pattern of this compound offers unique opportunities for chemical diversification. The bromine atom at the 5-position serves as a handle for cross-coupling reactions, while the amino group at the 6-position is amenable to a variety of functionalization reactions, including amidation and sulfonylation. Derivatives of this core have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.
Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-bromoindole. The key steps involve the regioselective nitration of 5-bromoindole to yield 5-bromo-6-nitroindole, followed by the reduction of the nitro group to the desired amine.
Experimental Workflow: Synthesis of this compound
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1H-indol-6-amine
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, featured in a vast array of biologically active natural products and synthetic drugs. Functionalization of the indole core is a critical strategy in drug discovery for modulating biological activity and developing new therapeutic candidates. Specifically, the 5-bromo-1H-indol-6-amine scaffold offers two distinct reaction sites: a bromine-substituted C5 position, ideal for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation, and a C6-amino group, available for further derivatization.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing these bonds, owing to their broad substrate scope, functional group tolerance, and generally mild reaction conditions. These reactions have become indispensable tools in the pharmaceutical industry for building complex molecular architectures. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound as a key building block. The methodologies presented are based on well-established procedures for structurally related bromoindoles and are designed to serve as a robust starting point for researchers, scientists, and drug development professionals.
Logical Framework for Diversification
This compound serves as a versatile platform for generating diverse chemical libraries. The bromine at the C5 position can be readily functionalized through various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino moieties, significantly expanding the accessible chemical space.
Caption: Diversification of this compound via cross-coupling.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on data from analogous 5-bromoindole substrates. Optimization may be required for this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindoles with Boronic Acids
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | DME or Dioxane/H₂O | 80-90 | 2-18 | 75-95 | |
| Heteroarylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | ~80 | |
| Vinylboronic Acid | Pd(OAc)₂ / SPhos (2-5) | K₃PO₄ (2.0-3.0) | Dioxane/H₂O | 80-100 | 12-24 | High |
| p-Tolyl-B(OH)₂ | Na₂PdCl₄ / SPhos (5) | K₂CO₃ (3.0) | Acetonitrile/H₂O (1:4) | 37 | 18 | 80-90 | |
Table 2: Sonogashira Coupling of 5-Bromoindoles with Terminal Alkynes
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | 93 | |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | THF | RT | 12-24 | ~85 | |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N (2.0) | THF | Reflux | N/A | High |
| Various Alkynes | Pd(OAc)₂ / Ligand | Amine Base | Various | RT-100 | 2-24 | Good | |
Table 3: Buchwald-Hartwig Amination of 5-Bromoindoles with Amines
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Aniline | L-Pd-G₁ (precatalyst) (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 65 | 16 | 85 | |
| Substituted Anilines | Pd₂(dba)₃ / XPhos (2-5) | K₃PO₄ (2.0) | t-BuOH | 100 | 12-24 | 70-90 | |
| Primary Amines | Pd₂(dba)₃ / BINAP | NaOtBu (1.2) | Toluene | 80-110 | 8-16 | Good |
| Amides / Amines | Pd₂(dba)₃ / Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1-3 | 85-95 | |
Experimental Protocols
General Considerations:
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Solvent Degassing: Solvents should be anhydrous and thoroughly degassed prior to use to prevent catalyst decomposition and side reactions. Degassing can be achieved by sparging with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reagent Quality: Use high-purity reagents. Boronic acids should be fresh as they can degrade over time.
-
N-H Acidity: The indole N-H proton is acidic and can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. While many couplings on unprotected indoles are successful, N-protection (e.g., with Boc or SEM groups) can minimize debromination and improve yields.
General Experimental Workflow
The workflow for a typical palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere, heating to the target temperature, monitoring for completion, and a standard aqueous workup followed by chromatographic purification.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes the C-C bond formation between this compound and a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 ratio), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-indol-6-amine.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
This protocol details the formation of a C-C bond between this compound and a terminal alkyne, a reaction of particular importance for creating intermediates for drug candidates.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous (2.0 equiv.)
-
Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by anhydrous triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, or until TLC analysis indicates completion.
-
After cooling to room temperature, dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target 5-alkynyl-1H-indol-6-amine.
Protocol 3: Buchwald-Hartwig Amination with an Aniline
This protocol outlines the C-N bond formation between this compound and an aniline derivative, a key transformation for synthesizing compounds with diverse biological activities.
Materials:
-
This compound
-
Aniline derivative (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
tert-Butanol (t-BuOH) or Dioxane/Water, degassed
Procedure:
-
Add this compound (1.0 equiv.), the aniline derivative (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), and XPhos (0.10 equiv.) to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., t-BuOH or a dioxane/water mixture) via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the 5-(arylamino)-1H-indol-6-amine product.
Catalytic Cycle and Troubleshooting
Understanding the reaction mechanism is key to optimization. The Suzuki-Miyaura coupling, for example, proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Common Issues and Troubleshooting:
-
Low Yield / No Reaction: Ensure an oxygen-free environment and use properly degassed, anhydrous solvents. Screen different catalysts, ligands, bases, and temperatures, as the optimal conditions are substrate-dependent.
-
Debromination: This side reaction, where the bromine is replaced by hydrogen, is common with electron-rich substrates like indoles. Protecting the indole nitrogen can significantly reduce this issue. Using milder bases or lower temperatures may also help.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur. This is often promoted by oxygen, so thorough degassing is critical. Reducing the catalyst loading may also minimize this side reaction.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst death. This is typically caused by oxygen or impurities. Ensure all glassware is clean and the reaction is maintained under a strictly inert atmosphere.
Application Notes and Protocols: 5-Bromo-1H-indol-6-amine as a Building Block for Kinase Inhibitors
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for the design of enzyme inhibitors, particularly kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
5-Bromo-1H-indol-6-amine is a versatile building block for the synthesis of novel kinase inhibitors. The presence of three key functional and structural features makes this molecule particularly attractive for medicinal chemists:
-
The Indole Core: Provides a rigid scaffold that can be appropriately decorated with functional groups to interact with the ATP-binding site of kinases.
-
The Bromine Atom at the 5-position: Serves as a convenient handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of the chemical space in a region of the kinase active site that can significantly impact potency and selectivity.
-
The Amino Group at the 6-position: Can act as a key hydrogen bond donor or acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. It also provides a vector for further chemical modification to optimize physicochemical properties and target engagement.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols and data presentation to guide researchers in their drug discovery efforts.
Data Presentation
While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following tables present representative data for kinase inhibitors based on the closely related 7-azaindole scaffold. This data illustrates the impact of substitutions at positions analogous to the 5- and 6-positions of the indole core on kinase inhibitory activity.
Table 1: Representative Kinase Inhibitory Activity of 7-Azaindole Derivatives
| Compound ID | R1 (at C5) | R2 (at C6) | Kinase Target | IC50 (nM) |
| 1a | Phenyl | -NH2 | DYRK1A | 150 |
| 1b | 4-Methoxyphenyl | -NH2 | DYRK1A | 85 |
| 1c | 3-Pyridyl | -NH2 | DYRK1A | 110 |
| 2a | Phenyl | -NH-Ac | DYRK1A | >1000 |
| 2b | 4-Methoxyphenyl | -NH-Ac | DYRK1A | 750 |
Note: The data in this table is illustrative and based on known structure-activity relationships for similar scaffolds. Actual IC50 values for derivatives of this compound would need to be determined experimentally.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on well-established palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-indol-6-amines
This protocol describes the synthesis of 5-aryl substituted indol-6-amines, which can serve as key intermediates or final kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent and the palladium catalyst (0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indol-6-amine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(N-Aryl/Alkyl)-1H-indol-6-amines
This protocol details the synthesis of N-substituted derivatives at the 5-position of the indole ring.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 equiv.) and the ligand (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-(N-Aryl/Alkyl)-1H-indol-6-amine.
Visualizations
Signaling Pathway
Application of 5-Bromo-1H-indole Derivatives in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction
While specific research on 5-Bromo-1H-indol-6-amine in oncology is not extensively documented in publicly available literature, the broader class of 5-bromoindole scaffolds serves as a privileged structure in the discovery of novel anticancer agents. The indole nucleus is a key heterocyclic motif present in numerous natural products and FDA-approved drugs.[1] The introduction of a bromine atom at the 5-position significantly alters the molecule's electronic properties and provides a versatile handle for synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions.[1] This allows for extensive exploration of structure-activity relationships (SAR) to optimize both pharmacokinetic and pharmacodynamic profiles.[1]
Derivatives of 5-bromoindole have demonstrated a wide range of biological activities, including potent anticancer effects.[1] These compounds often function by targeting key pathways involved in cancer cell proliferation, survival, and metastasis. This document provides an overview of the applications of 5-bromoindole derivatives in cancer research, summarizes key quantitative data, and offers detailed protocols for their evaluation.
Key Applications in Cancer Research
The 5-bromoindole scaffold is a cornerstone in the design of various anticancer therapeutics. Its derivatives have been investigated as inhibitors of several key cancer-related targets:
-
Kinase Inhibitors: Many 5-bromoindole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in several cancers like lung, colorectal, and breast cancer.[2][3][4]
-
Tubulin Polymerization Inhibitors: The indole core is a feature of several natural and synthetic compounds that interfere with microtubule dynamics, a validated target for cancer chemotherapy. Modifications on the indole scaffold, including 5-bromo substitutions, have led to compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
Inducers of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. 5-bromoindole derivatives have been shown to trigger apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic pathways.[6][7] One study found that a specific 5-bromoindole derivative induced apoptosis and cell cycle arrest by inhibiting EGFR tyrosine kinase activity.[2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of representative 5-bromoindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [8]
| Compound | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Skov-3 (Ovarian) IC50 (µM) |
| 23p | 2.781 | 2.357 | 3.012 |
| Sunitinib (Control) | 31.594 | 29.257 | 49.036 |
As reported, compound 23p was found to be 8.4- to 11.3-fold more potent than the control drug, Sunitinib, against these cell lines.[8]
Table 2: In Vitro Anticancer Activity of 5-Bromoindole-3-substituted-1,3,4-thiadiazole Derivatives [9][10]
| Compound | PaCa2 (Pancreatic) IC50 (µM) |
| 5m | 1.5 |
Compound 5m, which contains a 5-bromo indolyl substituent, was the most active in this series for suppressing the growth of pancreatic cancer cells.[9][10]
Table 3: In Vitro Anticancer Activity of 5-Bromoindole-2-Carboxylic Acid Derivatives [2][4]
| Compound | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | 2.34 | 1.98 | 2.56 |
| Erlotinib (Control) | 2.11 | 1.87 | 2.33 |
Compound 3a demonstrated potent, cancer-specific cytotoxicity comparable to the EGFR inhibitor Erlotinib.[2][4]
Visualizations
Logical Diagram: 5-Bromoindole Scaffold for Anticancer Drug Design
Caption: Versatility of the 5-bromoindole scaffold in generating diverse anticancer agents.
Workflow Diagram: Preclinical Evaluation of a Novel 5-Bromoindole Derivative
Caption: Stepwise workflow for evaluating novel 5-bromoindole anticancer candidates.
Signaling Pathway: Postulated Mechanism of Action
Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the effect of a 5-bromoindole derivative on the viability and proliferation of cancer cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-bromoindole derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[14] d. Include wells for "medium only" blanks. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: a. Prepare serial dilutions of the 5-bromoindole derivative in complete medium from the stock solution. b. After 24 hours, carefully remove the medium from the wells. c. Add 100 µL of medium containing the various concentrations of the compound to the respective wells. d. Include "vehicle control" wells (cells treated with the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (cells in fresh medium only).[11] e. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[14] b. Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization of Formazan: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[14] b. Add 150 µL of DMSO or solubilization solution to each well to dissolve the crystals.[14] c. Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: a. Read the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a 5-bromoindole derivative.[15][16][17]
Materials:
-
Cancer cells treated with the 5-bromoindole derivative
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Culture and treat cells with the desired concentrations of the 5-bromoindole derivative for a specified time. b. Harvest both adherent and floating cells. For adherent cells, use trypsinization. c. Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.
-
Cell Fixation: a. Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.[16] b. Resuspend the cell pellet in 0.5 mL of ice-cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] d. Incubate the cells at -20°C for at least 2 hours (or overnight).[15]
-
Cell Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[15] b. Wash the cell pellet with 5 mL of cold PBS and centrifuge again. c. Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[16] d. Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer. b. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel). c. Collect data for at least 10,000 events per sample.
-
Data Analysis: a. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram.[16] b. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. c. Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of a 5-bromoindole derivative.[19][20][21]
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)[19]
-
Human cancer cell line (e.g., A549)
-
Sterile PBS or serum-free medium
-
Matrigel® (optional, often mixed 1:1 with the cell suspension)
-
Anesthetic (e.g., isoflurane)
-
1 mL syringes with 27-gauge needles[19]
-
Digital calipers
Procedure:
-
Cell Preparation: a. Culture cancer cells to 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.[21] b. Harvest the cells by trypsinization, neutralize, and wash twice with sterile PBS. c. Count the cells and assess viability (should be >95%).[19] d. Resuspend the cell pellet in sterile PBS (or a 1:1 PBS/Matrigel mixture) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[19]
-
Animal Procedure and Tumor Inoculation: a. Anesthetize the mouse using an approved method. b. Shave the injection site on the right flank of the mouse and disinfect with 70% ethanol. c. Draw 100 µL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe.[19] d. Gently lift the skin and inject the cell suspension subcutaneously.[20] e. Monitor the mouse until it has fully recovered from anesthesia.
-
Tumor Growth Monitoring and Treatment: a. Monitor the health and body weight of the animals daily. b. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[19] c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[19] d. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. e. Administer the 5-bromoindole derivative and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Data Collection and Analysis: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). c. Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 10. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: 5-Bromo-1H-indol-6-amine in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Indole and its derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including potent antimicrobial effects.[1][2] The indole nucleus is a key structural motif in many natural and synthetic bioactive compounds.[3][4] Halogenation, particularly bromination, of the indole ring has been shown to significantly enhance the antimicrobial potency of these derivatives.[5]
This document provides detailed application notes and experimental protocols for the investigation of 5-Bromo-1H-indol-6-amine as a potential candidate for antimicrobial drug discovery. While direct antimicrobial studies on this compound are not extensively reported in the current literature, this guide extrapolates from the known activities of structurally related bromoindole compounds to provide a framework for its synthesis, evaluation, and potential mechanisms of action.
Potential Applications and Rationale
Derivatives of bromoindoles have demonstrated significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of a bromine atom to the indole scaffold can modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. The presence of an amine group at the 6-position of this compound offers a valuable site for further chemical modification, allowing for the generation of a diverse library of derivatives to explore structure-activity relationships (SAR).
Quantitative Data on Related Bromoindole Derivatives
To provide a comparative baseline for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bromoindole derivatives against representative microbial strains, as reported in the literature.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| 5-Bromoindole-2-carboxamides | Compound 7a | Escherichia coli | 0.35 | [6] |
| Compound 7b | Pseudomonas aeruginosa | 0.45 | [6] | |
| Compound 7c | Klebsiella pneumoniae | 0.75 | [6] | |
| 6-Bromoindolglyoxylamides | Polyamine 3 | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | ||
| Indole-triazole Derivatives | Compound 3d | MRSA | 3.125-50 | [1] |
| Candida krusei | 3.125-50 | [1] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
5-Bromo-6-nitro-1H-indole (hypothetical precursor)
-
Tin(II) chloride (SnCl₂)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, dissolve the 5-bromo-6-nitro-1H-indole precursor in glacial acetic acid.
-
Add an excess of tin(II) chloride (SnCl₂) to the solution.
-
Heat the reaction mixture at 85°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.[8][9][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial and/or fungal strains
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Caption: Hypothetical synthesis workflow for this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Agents from 5-Bromo-1H-indol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential of 5-bromo-1H-indol-6-amine derivatives as a novel class of antiviral agents. While this specific scaffold is an emerging area of interest, this guide draws upon the extensive research into other indole-based antiviral compounds to propose synthetic strategies, screening protocols, and potential mechanisms of action.
Introduction to Indole Derivatives as Antiviral Agents
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including antiviral agents.[1][3] Marketed antiviral drugs like Arbidol (Umifenovir) and Delavirdine feature the indole core and exhibit broad-spectrum activity against various viruses.[1]
The antiviral mechanisms of indole derivatives are varied and can target different stages of the viral life cycle[1]:
-
Entry and Fusion Inhibition: Some compounds, like Arbidol, prevent the virus from entering host cells by inhibiting the fusion of viral and cellular membranes.[1]
-
Reverse Transcriptase Inhibition: This is a key strategy against retroviruses like HIV. Indole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the enzyme and disrupting its function.[1]
-
Integrase Inhibition: Preventing the integration of the viral genome into the host cell's DNA is another crucial antiviral strategy, particularly for HIV.[1][2]
-
Protease Inhibition: Viral proteases are essential for the maturation of new virus particles. Indole-based compounds have been designed to inhibit these enzymes.[1]
-
Inhibition of the Viral Replication Complex: Some indole alkaloids have been shown to interfere with the viral RNA replication and assembly processes of viruses like Dengue and Zika.[4]
The introduction of a bromine atom at the 5-position of the indole ring can significantly influence the compound's electronic properties and its ability to form halogen bonds, potentially enhancing its binding affinity to target proteins. The amine group at the 6-position provides a valuable handle for further chemical modifications to explore the structure-activity relationship (SAR).
Data Presentation: Antiviral Activity of Representative Indole Derivatives
While specific data for this compound derivatives is not yet widely available, the following table summarizes the antiviral activity of various other indole derivatives against a range of viruses to provide a comparative baseline.
| Compound Class/Name | Virus | Assay Type | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Arbidol (Umifenovir) | SARS-CoV-2 | In vitro | 4.11 µM | >100 µM | >24.3 | [5] |
| Delavirdine | HIV-1 | In vitro | 0.26 µM | - | - | [2] |
| Indolylarylsulfone Derivative (L-737,126 analogue) | HIV-1 (Wild Type) | Cell-based | Low nM range | - | - | [1] |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | Enzymatic | 1.4 µM | - | - | [2] |
| Oxazolopiperidone-indole derivative (analogue 22) | Dengue Virus (DENV) | Cell-based | Low µM range | - | - | [4] |
| Oxazolopiperidone-indole derivative (trans-14) | Zika Virus (ZIKV) | Cell-based | Low µM range | - | - | [4] |
| 3-alkynyl-5-aryl-7-aza-indole | Respiratory Syncytial Virus (RSV-A) | CPE Assay | 0.19 µM | 2 µM | 10.5 | [6] |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | In vitro | 1.06 µg/mL | >83.3 µg/mL | 78.6 | [7] |
| Spirooxindole derivative 4c | SARS-CoV-2 | In vitro | 17 µM | >100 µM | >5.9 | [8] |
| Spirooxindole derivative 4i | MERS-CoV | In vitro | 11 µM | >100 µM | >9.1 | [8] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.
Experimental Protocols
The following sections detail proposed methodologies for the synthesis and antiviral evaluation of this compound derivatives.
Proposed Synthesis of this compound Derivatives
The synthesis of the target compounds can be approached through a multi-step process starting from commercially available precursors. The following is a generalized protocol based on established indole synthesis methodologies.
Protocol 1: Synthesis of this compound
-
Nitration of a suitable indole precursor: Begin with a commercially available 5-bromoindole. The 6-position can be nitrated using standard nitrating agents (e.g., HNO₃/H₂SO₄). Careful control of reaction conditions is crucial to achieve regioselectivity.
-
Reduction of the nitro group: The 6-nitro group can be reduced to the corresponding 6-amine using common reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
-
Purification: The final product, this compound, should be purified using column chromatography or recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of this compound
The 6-amino group serves as a versatile point for diversification.
-
Acylation: React this compound with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form amide derivatives.
-
Sulfonylation: Treat the parent amine with different sulfonyl chlorides to generate sulfonamide analogues.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce N-alkylated derivatives.
-
Purification and Characterization: All synthesized derivatives must be purified, typically by column chromatography, and their structures confirmed by spectroscopic methods.
Antiviral Activity Assays
Protocol 3: Cytotoxicity Assay (MTT or MTS Assay)
Prior to evaluating antiviral activity, the cytotoxicity of the compounds must be determined to ensure that any observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 cells for HIV) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Protocol 4: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause visible damage to host cells.
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Then, infect the cells with a known titer of the virus.
-
Incubation: Incubate the plates for 2-5 days, or until CPE is observed in the virus control wells.
-
CPE Evaluation: Stain the cells with a dye such as crystal violet. The 50% effective concentration (EC₅₀) is the compound concentration that inhibits CPE by 50% compared to the virus control.
Protocol 5: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Infection: Infect the cells with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Overlay and Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compounds.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. The number of plaques in each well is counted, and the EC₅₀ is calculated.
Mechanism of Action Studies
Protocol 6: Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound is active.
-
Experimental Setup: Set up multiple parallel infections.
-
Staggered Compound Addition: Add the test compound at different time points relative to infection (e.g., before infection, during infection, after infection).
-
Quantify Viral Yield: After a single round of replication, quantify the viral yield (e.g., by plaque assay or qPCR).
-
Analysis: Inhibition at early time points suggests an effect on entry, while inhibition at later time points points to an effect on replication or egress.
Protocol 7: Enzyme Inhibition Assays
If a specific viral enzyme is targeted (e.g., protease, reverse transcriptase), its inhibition can be measured directly.
-
Recombinant Enzyme: Use a purified, recombinant form of the target enzyme.
-
Substrate and Compound: Incubate the enzyme with its specific substrate in the presence of varying concentrations of the test compound.
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and concepts in the development of these antiviral agents.
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Properties of 5-Bromo-1H-indol-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific data is currently available in the public domain regarding the neuroprotective properties of 5-Bromo-1H-indol-6-amine analogs. The following application notes and protocols are based on the broader understanding of the neuroprotective potential of indole-based compounds and provide a comprehensive framework for the evaluation of this specific chemical series.
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent neuroprotective effects.[1] The indole nucleus is a key pharmacophore in the design of multi-target agents for neurodegenerative diseases.[2] The introduction of a bromine atom at the 5-position and an amine group at the 6-position of the indole ring system presents a novel scaffold for the development of neuroprotective agents. Halogenation can modulate the physicochemical properties of molecules, potentially enhancing their blood-brain barrier permeability and target engagement.
These application notes provide a summary of the potential neuroprotective mechanisms of this compound analogs and detailed protocols for their in vitro evaluation.
Potential Neuroprotective Mechanisms
Based on studies of related indole compounds, this compound analogs may exert neuroprotective effects through several mechanisms:
-
Antioxidant Activity: Indole derivatives are known to be effective radical scavengers, mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.[1]
-
Anti-inflammatory Effects: These compounds may suppress the production of pro-inflammatory mediators in the brain, reducing neuroinflammation.
-
Modulation of Signaling Pathways: Indole-based molecules have been shown to modulate key signaling pathways involved in neuronal survival and plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF)/Akt/mTOR and the Nrf2-ARE pathways.[3]
-
Inhibition of Protein Aggregation: Some indole derivatives have been found to interfere with the aggregation of pathological proteins like amyloid-beta.[4]
Data Presentation: Hypothetical Neuroprotective Profile
The following table summarizes hypothetical quantitative data for a lead this compound analog ("Analog A") based on typical results for neuroprotective indole compounds. This table is for illustrative purposes to guide data presentation.
| Assay | Endpoint | Analog A (EC₅₀/IC₅₀) | Positive Control (e.g., Trolox/Donepezil) |
| Cell Viability (MTT Assay) | Neuroprotection against H₂O₂-induced toxicity in SH-SY5Y cells | 15 µM | 25 µM (Trolox) |
| Cytotoxicity (LDH Assay) | Reduction of LDH release in glutamate-exposed primary neurons | 12 µM | 20 µM (Trolox) |
| Reactive Oxygen Species (ROS) Scavenging | DCFH-DA Assay in neuronal cells | 8 µM | 15 µM (Trolox) |
| Caspase-3/7 Activity | Inhibition of staurosporine-induced apoptosis | 10 µM | 18 µM (Z-VAD-FMK) |
| Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 5 µM | 0.1 µM (Donepezil) |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the neuroprotective properties of this compound analogs are provided below.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells (MTT Assay)
This protocol assesses the ability of the test compounds to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound analogs (stock solutions in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trolox).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Workflow Diagram:
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
DCFH-DA probe
-
This compound analogs
-
H₂O₂ (as a positive control for ROS induction)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the this compound analogs for the desired time.
-
ROS Induction: Induce ROS production by adding a stressor (e.g., H₂O₂ or amyloid-beta).
-
Probe Loading: Wash the cells with HBSS and then incubate with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of ROS production.
Signaling Pathway Diagram:
Protocol 3: Assessment of Apoptosis (Caspase-3/7 Activity Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Neuronal cells
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
This compound analogs
-
Staurosporine (apoptosis inducer)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well white-walled plate.
-
Compound Treatment: Pre-treat cells with the this compound analogs for 2 hours.
-
Apoptosis Induction: Add staurosporine (e.g., 1 µM) to induce apoptosis and incubate for 6-24 hours.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and express as a percentage of caspase activity.
Logical Relationship Diagram:
Conclusion
The provided application notes and protocols offer a robust starting point for the investigation of the neuroprotective properties of this compound analogs. By systematically applying these assays, researchers can elucidate the potential of this novel chemical series in the context of neurodegenerative disease therapeutics. Further studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
Protocol for N-Alkylation of 5-Bromo-1H-indol-6-amine: A Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the N-alkylation of 5-Bromo-1H-indol-6-amine, a versatile building block in medicinal chemistry. The protocols address the challenge of regioselectivity, offering distinct methods for preferential alkylation at the indole nitrogen (N1) and the exocyclic 6-amino group (N6). These procedures are designed to be reproducible and scalable for applications in drug discovery and chemical biology.
Introduction
This compound is a key synthetic intermediate due to the presence of multiple reactive sites that allow for diverse chemical modifications. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of the bromo and amino substituents provides opportunities for further functionalization, such as cross-coupling reactions and amide bond formations. N-alkylation of this molecule can significantly modulate its physicochemical and pharmacological properties, making it a valuable strategy in the design of novel therapeutic agents. Substituted indoles and their derivatives are integral to a wide range of pharmaceuticals, including those targeting cancer, neurological disorders, and infectious diseases.
The primary challenge in the N-alkylation of this compound lies in controlling the site of alkylation. The molecule possesses two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the 6-amino group (N6). The relative reactivity of these two sites is dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. This document outlines protocols to favor alkylation at either the N1 or N6 position.
Key Applications
N-alkylated this compound derivatives are valuable scaffolds in drug discovery for the development of:
-
Kinase Inhibitors: The indole nucleus is a common core in many kinase inhibitors, and N-alkylation can influence binding affinity and selectivity.
-
Serotonin Receptor Agonists and Antagonists: Tryptamine derivatives, which can be synthesized from indole precursors, are known to interact with serotonin receptors.
-
Antimicrobial Agents: The indole ring is found in many natural and synthetic compounds with antibacterial and antifungal properties.
-
Anticancer Agents: Various indole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.
Experimental Protocols
Protocol 1: Selective N1-Alkylation
This protocol is designed to favor alkylation at the indole nitrogen (N1) by first protecting the more nucleophilic 6-amino group.
Reaction Scheme:
Caption: Workflow for selective N1-alkylation of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
Step 1: Protection of the 6-Amino Group
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which can be used in the next step without further purification.
Step 2: N1-Alkylation
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the N-Boc protected intermediate (1.0 eq).
-
Dissolve the intermediate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the N1-alkylated, N6-Boc protected product.
Step 3: Deprotection
-
Dissolve the purified N1-alkylated, N6-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final N1-alkyl-5-bromo-1H-indol-6-amine.
Protocol 2: Selective N6-Alkylation
This protocol favors alkylation at the 6-amino group (N6) by employing reductive amination, a milder method that is selective for primary amines in the presence of the less nucleophilic indole N-H.
Reaction Scheme:
Caption: Workflow for selective N6-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired N6-alkyl-5-bromo-1H-indol-6-amine.
Data Presentation
The following table summarizes representative reaction conditions for the N-alkylation of aminoindoles based on established literature, which can be adapted for this compound.
| Alkylating Agent | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Position | Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 3 | N1 (with protection) | ~90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 5 | N1 (with protection) | ~85 |
| Benzaldehyde | NaBH(OAc)₃/AcOH | DCE | RT | 12-16 | N6 | ~70-85 |
| Acetone | NaBH(OAc)₃/AcOH | DCE | RT | 12-24 | N6 | ~65-80 |
Logical Relationships and Workflows
The decision-making process for the selective N-alkylation of this compound is outlined below.
Caption: Decision workflow for selective N-alkylation.
Conclusion
The protocols detailed in this application note provide a strategic framework for the selective N-alkylation of this compound. By employing a protection/deprotection strategy or utilizing chemoselective reductive amination, researchers can preferentially synthesize either N1- or N6-alkylated derivatives. These methods offer valuable tools for medicinal chemists and drug discovery professionals to generate diverse libraries of indole-based compounds for the development of novel therapeutics. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining high yields and purity of the desired products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-indol-6-amine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1H-indol-6-amine synthesis.
I. Synthesis Pathway Overview
The most direct and common synthetic route to this compound involves the reduction of a commercially available precursor, 5-Bromo-6-nitro-1H-indole. This two-step conceptual pathway begins with the nitration of 5-bromoindole, followed by the crucial reduction of the nitro group to the desired amine.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The reduction of the nitro group in 5-Bromo-6-nitro-1H-indole to the corresponding amine is the most critical step. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product, with potential side reactions such as dehalogenation or incomplete reduction.
Q2: My starting material, 5-Bromo-6-nitro-1H-indole, is degrading under the reaction conditions. What can I do?
Substrate decomposition often indicates that the reaction conditions are too harsh. Consider screening a panel of milder reducing agents. You can also try lowering the reaction temperature or using a less coordinating solvent.
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., ethyl acetate/hexane) should be used to resolve the starting material (5-Bromo-6-nitro-1H-indole), the product (this compound), and any potential intermediates or byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: Is it possible to selectively reduce the nitro group without affecting the bromine substituent?
Yes, chemoselective reduction is crucial. Reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are known for their ability to selectively reduce nitro groups in the presence of halogens. While catalytic hydrogenation with Pd/C is very efficient, it carries a higher risk of dehalogenation, which can be mitigated by careful selection of catalyst and conditions.
III. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TC-001 | Low or No Conversion of Starting Material | - Inactive or insufficient reducing agent.- Low reaction temperature.- Poor quality of solvent (e.g., presence of water). | - Use a fresh batch of high-purity reducing agent.- Gradually increase the reaction temperature while monitoring for decomposition.- Ensure the use of anhydrous solvents, particularly for reactions sensitive to moisture. |
| TC-002 | Formation of a Dehalogenated Byproduct (6-nitro-1H-indole or 6-amino-1H-indole) | - The chosen reduction method is too harsh (e.g., aggressive catalytic hydrogenation). | - Switch to a milder reducing agent such as SnCl₂ or Fe/AcOH.[1]- If using Pd/C, screen for a less active catalyst or add a catalyst poison to suppress dehalogenation. |
| TC-003 | Incomplete Reduction (Formation of Hydroxylamine or Azo Compounds) | - Insufficient amount of reducing agent.- Reaction time is too short.- The reducing agent is not potent enough. | - Increase the stoichiometry of the reducing agent.- Extend the reaction time and monitor closely by TLC.- Consider a more powerful reducing system if milder options fail. |
| TC-004 | Product is Colored (Yellow or Brown) | - Presence of oxidized impurities.- The indole nucleus is sensitive to air and light. | - Purify the crude product using column chromatography.- For colored impurities, consider recrystallization with activated carbon.[2] |
| TC-005 | Difficulties in Product Isolation/Purification | - The product may be soluble in the aqueous phase after acidic workup.- Formation of polar impurities. | - After an acidic wash, basify the aqueous layer to a pH > 10 to precipitate the free amine before extraction.[2]- Use column chromatography with a silica gel stationary phase for purification.[2] |
IV. Comparative Data on Reduction Methods
The selection of a reducing agent is critical for balancing reactivity with selectivity. The following table summarizes common methods for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.
| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks | Yield Range (General) |
| SnCl₂·2H₂O | EtOH or AcOH, reflux | High chemoselectivity for nitro group, tolerates halogens well. | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal. | 85-95% |
| Fe / Acid | Fe powder, AcOH or NH₄Cl, reflux | Inexpensive, mild, and effective for halogenated nitroarenes.[1] | Heterogeneous reaction can sometimes be slow; iron sludge can complicate workup. | 70-90% |
| H₂ / Pd/C | H₂ gas (1 atm or higher), Pd/C catalyst, EtOH or MeOH | High efficiency, clean reaction (water is the only byproduct).[1] | Risk of dehalogenation (removal of bromine).[3] | 70-99% (if dehalogenation is avoided) |
| NaBH₄ / Catalyst | NaBH₄ with a catalyst (e.g., NiCl₂ or Pd/C) | Milder than direct hydrogenation, can be more selective. | Requires careful control of stoichiometry and temperature. | Variable, 60-90% |
V. Experimental Protocols & Workflows
Protocol 1: Reduction of 5-Bromo-6-nitro-1H-indole using Tin(II) Chloride
This protocol describes a common and reliable method for the selective reduction of the nitro group.
Materials:
-
5-Bromo-6-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-6-nitro-1H-indole (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to a pH of ~8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Workflow for the Reduction Step
The following diagram outlines a logical approach to troubleshooting common issues during the reduction of 5-Bromo-6-nitro-1H-indole.
References
Technical Support Center: Purification of 5-Bromo-1H-indol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-1H-indol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical properties. The presence of the basic amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation during column chromatography.[1][2] Additionally, indole rings are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light. The compound's polarity, influenced by both the bromo and amino groups, also requires careful selection of appropriate solvent systems for both chromatography and recrystallization.
Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities. To decolorize your product, recrystallization with activated charcoal is a common method. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool for crystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the overall yield.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of this compound. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is a good starting point.[3][4] UV detection at a wavelength around 280 nm is typically suitable for indole derivatives.[3] Purity is generally reported as the peak area percentage of the main component.
Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials, isomers formed during bromination, di-brominated products, or oxidized indole species. If the synthesis involves a reduction of a nitro group, incomplete reduction can lead to nitro-bromo-indole impurities. It is crucial to understand the synthetic route to anticipate likely impurities and develop a purification strategy to remove them effectively.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Product is not eluting from the silica gel column. | The basic amine group is strongly interacting with the acidic silanol groups on the silica surface.[1] | 1. Add a basic modifier: Incorporate a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, into your eluent system.[2] 2. Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[1] |
| Significant peak tailing is observed during column chromatography. | Similar to the elution failure, this is likely due to strong acid-base interactions between the amine and the silica gel.[4] | 1. Optimize the basic modifier concentration: A slight increase in the concentration of triethylamine or ammonia in the mobile phase can often resolve tailing. 2. Change the solvent system: A more polar solvent system, such as dichloromethane/methanol, may be required to elute the compound effectively.[1] |
| Poor separation of the product from impurities. | The chosen eluent system does not have sufficient selectivity for the components in your mixture. | 1. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values. 2. Experiment with different solvent systems: Test various combinations of solvents with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal system for separation. |
Recrystallization Issues
| Problem | Potential Cause | Solution |
| The compound does not dissolve in the hot recrystallization solvent. | The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures. | Select a more polar solvent. Good starting points for polar compounds like this compound include ethanol, methanol, or solvent mixtures like ethanol/water or acetone/water.[6][7] |
| The compound "oils out" instead of forming crystals upon cooling. | The compound is precipitating from the solution too quickly, or the solution is supersaturated. The melting point of the solute may also be lower than the boiling point of the solvent. | 1. Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 2. Add a small amount of a "soluble solvent": If using a two-solvent system, add a little more of the solvent in which the compound is more soluble to prevent premature precipitation. 3. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal formation. 4. Add a seed crystal: If available, add a small crystal of the pure compound to initiate crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Use the minimum amount of hot solvent: Only add enough hot solvent to just dissolve the crude product. 2. Cool the solution thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. 3. Choose a different solvent system: Find a solvent in which your compound has very low solubility at cold temperatures. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
1. Slurry Preparation:
- In a beaker, add silica gel to your initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).
- Stir to create a uniform slurry and remove any air bubbles.
2. Column Packing:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Carefully pour the silica gel slurry into the column.
- Open the stopcock to allow the solvent to drain, which helps in packing the silica gel evenly. Gently tap the column to ensure a well-packed stationary phase without any cracks or air bubbles.[8]
- Add a thin layer of sand on top of the silica gel to prevent disruption of the surface during sample loading.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully add the sample solution to the top of the column.
- Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just above the sand.
4. Elution:
- Carefully add the eluent to the top of the column.
- Begin elution, starting with a less polar solvent system and gradually increasing the polarity (gradient elution). A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate, and then to ethyl acetate with a small percentage of methanol.
- Continuously monitor the elution using TLC to identify the fractions containing the desired product.
5. Fraction Collection and Analysis:
- Collect the eluting solvent in fractions (e.g., in test tubes).
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol describes a single-solvent recrystallization procedure.
1. Solvent Selection:
- Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[9] Good candidates include ethanol, methanol, or acetone.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate).
- Continue adding small portions of the hot solvent until the compound just dissolves completely.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[6]
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: Troubleshooting guide for peak tailing in column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. athabascau.ca [athabascau.ca]
- 7. reddit.com [reddit.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. mt.com [mt.com]
Technical Support Center: Synthesis of 5-Bromo-1H-indol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-Bromo-1H-indol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and logical synthetic route involves a multi-step process starting from 1H-indole. The key steps are the protection of the indole nitrogen, followed by electrophilic bromination at the C5 position, nitration at the C6 position, and finally, reduction of the nitro group to an amine and deprotection.
Q2: What are the most likely side products I might encounter during this synthesis?
The side products largely depend on the specific step of the synthesis. During bromination, polybrominated indoles can be formed.[1] Nitration can sometimes lead to the formation of other nitro-isomers, although the directing effects of the existing substituents aim to minimize this. The reduction of the nitro group can sometimes be incomplete, leading to nitroso or hydroxylamine intermediates.
Q3: How can I minimize the formation of these side products?
Careful control of reaction conditions is crucial. For bromination, this includes using a stoichiometric amount of the brominating agent and maintaining a low reaction temperature.[1] For nitration, the choice of nitrating agent and reaction temperature is critical. For the reduction step, selecting an appropriate reducing agent and ensuring the reaction goes to completion are key.
Q4: My final product appears unstable and is changing color. What could be the cause?
Indole compounds, particularly those with electron-donating groups like an amine, can be susceptible to oxidation when exposed to air and light, often resulting in the formation of colored, resinous substances.[2] It is advisable to store the final product under an inert atmosphere, protected from light, and at a low temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-bromoindole (starting material) | - Incomplete reaction. - Formation of polybrominated side products.[1] - Oxidation of the indole ring.[2] | - Monitor the reaction closely using TLC. - Use a controlled amount of brominating agent and add it slowly at a low temperature.[1] - Perform the reaction under an inert atmosphere. |
| Multiple spots on TLC after nitration | - Formation of regioisomers (e.g., 4-nitro or 7-nitro isomers). - Dinitration of the indole ring. | - Optimize the nitrating agent and reaction temperature to improve regioselectivity. - Use a protecting group on the indole nitrogen to help direct the nitration. - Carefully perform column chromatography to isolate the desired 6-nitro isomer. |
| Incomplete reduction of the nitro group | - Insufficient amount of reducing agent. - Deactivation of the catalyst (if using catalytic hydrogenation). - Insufficient reaction time or temperature. | - Increase the equivalents of the reducing agent. - Use a fresh catalyst or a different reduction method (e.g., SnCl₂ in acid).[3] - Extend the reaction time and/or increase the temperature, monitoring by TLC. |
| Purification of the final product is difficult | - Presence of closely related impurities. - The product is unstable on silica gel. | - Consider recrystallization as an alternative or final purification step.[4] - If using column chromatography, consider using a different stationary phase (e.g., alumina) or a gradient elution system. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of 5-Bromo-1H-indole
A common method for the synthesis of 5-bromoindole involves the direct bromination of indole, often with protection of the C2 and N-positions to ensure regioselectivity.[1]
-
Suspend indole in an appropriate solvent.
-
Protect the C2 position, for example, by forming a sulfonate intermediate.[1]
-
Protect the indole nitrogen, for instance, through acetylation.[1]
-
Dissolve the protected intermediate in a suitable solvent and cool to 0-5 °C.[1]
-
Slowly add a stoichiometric amount of a brominating agent (e.g., bromine) while maintaining the low temperature.[1]
-
After the reaction is complete (monitored by TLC), quench any excess bromine.[1]
-
Deprotect the intermediate to yield 5-bromoindole.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Step 2: Synthesis of 5-Bromo-6-nitro-1H-indole
-
Protect the nitrogen of 5-bromo-1H-indole, for example, with a tosyl group, to direct nitration and prevent side reactions.
-
Dissolve the N-protected 5-bromoindole in a suitable solvent (e.g., acetic acid or sulfuric acid).
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent (e.g., nitric acid or a mixture of nitric and sulfuric acids).
-
Maintain the low temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the N-protected 5-bromo-6-nitro-1H-indole in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. A common choice is stannous chloride (SnCl₂) in an acidic medium.[3]
-
Heat the reaction mixture (e.g., to 85 °C) and stir for several hours until the reduction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure.[3]
-
Neutralize the residue with a base to precipitate the crude product.
-
Perform the deprotection of the indole nitrogen.
-
Extract the final product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visual Guides
References
Technical Support Center: Optimization of Coupling Reactions for 5-Bromo-1H-indol-6-amine
Welcome to the technical support center for the optimization of coupling reactions involving 5-Bromo-1H-indol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its multifunctional nature. The presence of three reactive sites—the C5-Br bond, the indole N-H, and the 6-amino group—can lead to several complications:
-
Side Reactions: The acidic indole N-H can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond susceptible to reductive dehalogenation.
-
Catalyst Inhibition: The lone pair of electrons on the 6-amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Chemoselectivity Issues: In reactions like the Buchwald-Hartwig amination, the 6-amino group can compete with the desired amine coupling partner.
Q2: Is it necessary to use protecting groups for the indole nitrogen and the 6-amino group?
A2: Yes, in many cases, protection of one or both nitrogen atoms is highly recommended to achieve clean and high-yielding reactions.
-
Indole N-H Protection: Protecting the indole nitrogen, for instance with a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent deprotonation by the base and minimize reductive dehalogenation.
-
6-Amino Group Protection: For Buchwald-Hartwig amination, protecting the 6-amino group (e.g., as an acetamide) is often crucial to prevent self-coupling or other undesired reactions. For Suzuki and Sonogashira couplings, protection of the amino group may not always be necessary but should be considered if low yields or side products are observed.
Q3: Which palladium catalysts and ligands are most effective for coupling reactions with this substrate?
A3: The choice of catalyst and ligand is critical and often substrate-dependent. For electron-rich aryl bromides like this compound, catalyst systems that are robust and promote fast oxidative addition are preferred.
-
For Suzuki Coupling: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good starting point for N-heterocycles. Buchwald-type ligands such as SPhos and XPhos with a suitable palladium precursor (e.g., Pd₂(dba)₃) are also highly effective, especially for challenging couplings.
-
For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are generally preferred. BrettPhos and RuPhos precatalysts have shown excellent efficacy for coupling with primary and secondary amines, respectively.
-
For Sonogashira Coupling: A combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) is standard.
Q4: What are the recommended bases and solvents for these reactions?
A4: The optimal base and solvent system depends on the specific coupling reaction and the stability of the substrates.
-
Bases: A range of bases can be employed, from milder carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) to stronger alkoxides (NaOtBu, KOtBu). The choice often depends on the pKa of the coupling partners and the need to avoid base-sensitive functional groups. For Suzuki couplings, an aqueous solution of the base is often used. For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu are common.
-
Solvents: Anhydrous and degassed solvents are essential for most palladium-catalyzed couplings to prevent catalyst deactivation. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often in combination with water for Suzuki reactions to aid in dissolving the base.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Use a pre-catalyst that readily forms the active Pd(0) species. |
| Oxygen Contamination | Thoroughly degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Reagents | Screen different combinations of ligands and bases. For electron-rich aryl bromides, more electron-rich and sterically hindered ligands may be required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many coupling reactions require heating (e.g., 80-110 °C) to proceed at a reasonable rate. |
| Inhibition by Amino Group | Consider protecting the 6-amino group, especially for Buchwald-Hartwig amination. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Reductive Dehalogenation (Hydrodehalogenation) | Deprotonation of the indole N-H increases electron density, promoting cleavage of the C-Br bond. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). Use high-purity, anhydrous solvents to avoid sources of hydride. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or excess Pd(II) at the start of the reaction. | Ensure rigorous degassing of solvents and the reaction mixture. Consider a slight reduction in catalyst loading. |
| Protodeboronation (Suzuki) | Hydrolysis of the boronic acid, especially with electron-deficient or heteroaromatic boronic acids. | Use fresh, high-quality boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). Minimize water content in the reaction. |
| Alkyne Homocoupling (Glaser Coupling - Sonogashira) | Presence of oxygen promoting the coupling of two terminal alkyne molecules. | Maintain a strictly anaerobic reaction environment. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of N-Protected this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Often effective for N-heterocycles. |
| Ligand | (If using a Pd precursor like Pd₂(dba)₃) SPhos or XPhos (ligand:Pd ratio 2:1) | Robust ligands for challenging couplings. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Generally effective and tolerate a wide range of functional groups. |
| Solvent | 1,4-Dioxane / Water (4:1 mixture) | A common and effective solvent system for Suzuki couplings. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable time. |
| N-Protection | Boc or SEM on the indole nitrogen | Prevents reductive dehalogenation. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of N,N'-Protected this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (1-3 mol%) | Highly active pre-catalysts for amination reactions. |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Standard non-protic solvents for this transformation. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for efficient coupling. |
| N-Protection | Boc on indole nitrogen; Acetyl or Boc on 6-amino group | Prevents self-coupling and catalyst inhibition. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling of N-Protected this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (3-10 mol%) | Standard and effective catalyst system for Sonogashira couplings.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents, can be used as solvent) | Acts as both a base and a ligand scavenger. |
| Solvent | THF or DMF (anhydrous, degassed) | Common solvents that solubilize the reagents well. |
| Temperature | Room Temperature to 80 °C | Reaction temperature depends on the reactivity of the alkyne.[1] |
| N-Protection | Boc or SEM on the indole nitrogen | Minimizes side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Add the N,N'-protected this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add the N-protected this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (3-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
Technical Support Center: 5-Bromo-1H-indol-6-amine and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with 5-Bromo-1H-indol-6-amine and its derivatives. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns are degradation due to oxidation, photodegradation, and pH sensitivity. The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: As a solid, the compound should be stored at 4°C and protected from light. For long-term storage, -20°C is also a recommended temperature.[2] It is crucial to prevent moisture condensation by allowing the vial to equilibrate to room temperature before opening.[1]
Q3: What are the best solvents for dissolving and storing this compound?
A3: this compound and its derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For biological assays, it is common to prepare a concentrated stock solution in 100% anhydrous DMSO and then dilute it into an aqueous buffer or cell culture medium for the final working concentration.[1] Stock solutions in anhydrous DMSO should be stored at -20°C in tightly sealed, light-protecting containers.[1]
Q4: How stable are solutions of this compound?
A4: Aqueous solutions are generally less stable than organic stock solutions and it is highly recommended to prepare them fresh before each experiment.[1][3] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and used within 24 hours.[1]
Q5: How does pH affect the stability of these compounds in aqueous solutions?
A5: While specific data for this compound is limited, indole derivatives can be unstable under acidic or alkaline conditions. For instance, some indole-2-carboxylic acids may undergo decarboxylation under acidic conditions.[1] In alkaline conditions, the indole ring can be more susceptible to oxidation.[1] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: I am observing a change in the color of my solid compound or solution over time.
-
Possible Cause: This is likely due to oxidation or photodegradation. Indole compounds, especially those with electron-donating groups like amines, can be prone to air oxidation, which often results in the formation of colored impurities. Exposure to light can also cause degradation.[1]
-
Solution:
-
Always store the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[1]
-
For solutions, particularly in DMSO, ensure you are using an anhydrous grade and consider purging the vial with an inert gas (like argon or nitrogen) before sealing to minimize contact with oxygen.
-
Prepare fresh solutions for each experiment whenever possible.[1]
-
Issue 2: My compound precipitates out of solution upon dilution into an aqueous buffer.
-
Possible Cause: The solubility of your compound in the aqueous buffer is likely much lower than in the organic stock solution (e.g., DMSO). The final percentage of the organic solvent may be too low to maintain solubility.[1]
-
Solution:
-
Increase the final percentage of DMSO in your aqueous solution. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this should be optimized and controlled for in your experiments.[1]
-
Decrease the final working concentration of the compound.[1]
-
Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution with vigorous vortexing to aid dissolution.[1]
-
Consider the use of a solubilizing agent or a different buffer system after confirming its compatibility with your experimental setup.[1]
-
Issue 3: I am seeing high variability in my experimental results between replicates.
-
Possible Cause: This could be due to inconsistent preparation of your compound solutions or degradation of the compound during storage or the experiment itself.[1]
-
Solution:
-
Adhere to a strict, standardized protocol for preparing your solutions.[1]
-
Aliquot your stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1]
-
Always protect your solutions from light.[1]
-
Minimize the incubation time of the compound in the assay medium as much as possible.[1]
-
Assess the stability of your compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2) using an analytical method like HPLC to quantify its concentration over time.[1]
-
Data on Solution Stability
| Condition | Solvent/Matrix | Stability Concern | Recommendation |
| Light | Solid & Solution | Photodegradation | Store in amber vials or protect from light.[1] |
| Temperature | Solid | Generally stable at 4°C. | For long-term storage, -20°C is recommended.[2] |
| DMSO Solution | Stable at -20°C. | Aliquot to avoid freeze-thaw cycles.[1] | |
| Aqueous Solution | Less stable. | Prepare fresh; if necessary, store at 2-8°C for <24h.[1] | |
| pH | Aqueous Solution | Degradation in acidic or alkaline conditions. | Maintain pH in the neutral range (6-8).[1] |
| Oxidation | Solid & Solution | Susceptible to air oxidation. | Store under an inert atmosphere (e.g., Argon). Use anhydrous solvents.[1] |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
A forced degradation study is crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Stress Sample Generation: Subject the compound to forced degradation under various stress conditions. The goal is to achieve 5-20% degradation.[4]
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature and sample over time.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature and sample over time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a set period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) and sample over time. A dark control should be run in parallel.
-
-
Chromatographic Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that can separate the parent compound from all generated degradation products.[4] This involves optimizing the mobile phase, gradient, flow rate, and detector wavelength.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Bromo-Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the solubility challenges associated with 5-bromo-indole compounds.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during experiments.
Question 1: My 5-bromo-indole compound, dissolved in a DMSO stock solution, precipitates immediately upon dilution into my aqueous buffer (e.g., PBS). What should I do?
Answer: This is a common issue known as "crashing out," which occurs when a compound soluble in a highly organic solvent is introduced into a predominantly aqueous environment where its solubility is significantly lower. Here are several strategies to resolve this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.
-
Lower the Final Concentration: Your target concentration might exceed the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.
-
Incorporate a Co-solvent: The inclusion of a water-miscible organic solvent in your final aqueous solution can enhance the solubility of your compound.
-
Adjust the pH: For 5-bromo-indole derivatives with ionizable groups (like a carboxylic acid), adjusting the pH of the aqueous buffer can significantly improve solubility.
Question 2: I'm observing a precipitate in my stock solution of a 5-bromo-indole derivative in DMSO after storage. How can I prevent this?
Answer: Precipitate formation in a DMSO stock solution upon storage can be due to a few factors:
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This introduction of water can decrease the solubility of your hydrophobic compound. Always use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.
-
Storage Temperature: Some compounds are less soluble at lower temperatures. If you are storing your stock solution at 4°C or -20°C, try storing it at room temperature (if the compound is stable) or warming the solution before use to redissolve any precipitate.
-
Concentration Too High: The concentration of your stock solution may be too close to its saturation point in DMSO. Consider preparing a slightly less concentrated stock solution.
Question 3: My 5-bromo-indole compound appears to degrade in the dissolution medium over time, indicated by a change in color. What is happening and how can I mitigate it?
Answer: Indole compounds can be susceptible to oxidation and photodegradation. The presence of a bromine atom can sometimes increase this sensitivity.
-
Protect from Light: Prepare and handle the solution in a dark environment or use amber-colored vials to minimize light exposure.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the time for potential degradation.
-
De-gas Solvents: Dissolved oxygen in the solvent can contribute to oxidation. De-gassing your aqueous buffers before use can help.
-
pH Considerations: The stability of the indole ring can be pH-dependent. For some derivatives, highly acidic or alkaline conditions can promote degradation. Maintaining a neutral pH (6-8) is often a good starting point to balance solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-bromo-indole?
A1: 5-Bromo-indole is sparingly soluble in water but demonstrates good solubility in a range of organic solvents. It is a solid crystalline material, appearing as off-white to light yellow crystals. Common organic solvents in which it is soluble include Dimethyl Sulfoxide (DMSO), ethanol, ether, and chloroform.
Q2: How does the addition of a bromine atom at the 5-position affect the solubility of indole?
A2: The introduction of a bromine atom generally increases the lipophilicity of the indole scaffold. This typically leads to a decrease in solubility in polar protic solvents like water and a potential increase in solubility in less polar organic solvents.
Q3: What are some common techniques to enhance the aqueous solubility of 5-bromo-indole derivatives?
A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like 5-bromo-indole derivatives. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: For ionizable derivatives, changing the pH can increase solubility.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level.
-
Prodrugs: Synthesizing a more soluble derivative that converts to the active compound in vivo.
Q4: Are there any specific safety precautions I should take when handling 5-bromo-indole compounds?
A4: 5-Bromo-indole is considered an irritant. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is incompatible with strong acids, bases, and reactive metals.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 5-bromo-indole in various solvent systems.
| Solvent System | Solubility | Notes |
| Water | 126 mg/L (calculated) | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility; sonication may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution. |
| Ethanol, Ether, Chloroform | Soluble | Qualitative data indicates good solubility. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
5-bromo-indole compound
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC) for quantification
Procedure:
-
Add an excess amount of the 5-bromo-indole compound to a vial containing a known volume of the selected solvent.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines a general procedure for evaluating the effect of co-solvents on the solubility of a 5-bromo-indole compound.
Materials:
-
5-bromo-indole compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvents to be tested (e.g., ethanol, propylene glycol, PEG 400)
-
Materials as listed in Protocol 1
Procedure:
-
Prepare a series of solvent systems with varying concentrations of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
For each solvent system, perform the shake-flask method as described in Protocol 1.
-
Determine the solubility of the compound in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal system.
Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
Derivatives of 5-bromo-indole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy to block angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromo-indole derivative.
EGFR Signaling Pathway
Certain derivatives of 5-bromo-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important target in oncology.
Caption: Inhibition of the EGFR signaling pathway by a 5-bromo-indole derivative.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of a poorly soluble 5-bromo-indole compound.
Caption: A systematic workflow for enhancing the solubility of 5-bromo-indole compounds.
Technical Support Center: 5-Bromo-1H-indol-6-amine Reaction Troubleshooting
Welcome to the technical support center for 5-Bromo-1H-indol-6-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological relevance of indol-6-amine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, focusing on two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Topic 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. However, the unique structure of this compound, with its reactive N-H proton and the amino group, can present specific challenges.
Q1: My Suzuki-Miyaura reaction is giving a low yield or failing completely. What are the common causes?
A: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. A primary concern is the unprotected indole N-H, which can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond susceptible to reductive cleavage.[1] Catalyst deactivation and suboptimal reaction conditions are also common culprits.
Troubleshooting Workflow for Low Conversion:
Q2: I'm observing a significant amount of debromination, leading to 1H-indol-6-amine as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction, often exacerbated by the unprotected indole N-H.[1] The most effective way to minimize this is by protecting the indole nitrogen with a suitable protecting group like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).[1] Using high-purity, anhydrous solvents is also crucial to avoid potential hydride sources that can contribute to reductive debromination.[1]
Q3: My TLC analysis shows multiple spots, indicating the formation of several side products. What are they likely to be, and how can I improve selectivity?
A: Besides debromination, other common side reactions include:
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Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or high catalyst loadings.[1]
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]
-
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1]
-
Solution: Use high-quality, fresh boronic acid or a boronic ester (e.g., a pinacol ester). Minimizing the water content in the reaction can also suppress this side reaction.[1]
-
Q4: How does the 6-amino group affect the reaction?
A: The 6-amino group can influence the reaction in several ways. It can coordinate to the palladium catalyst, potentially affecting its activity. While direct data on this compound is limited, studies on similar ortho-bromoanilines show that Suzuki-Miyaura couplings can proceed without protection of the amino group, often with good to excellent yields.[2][3] However, if catalyst inhibition is suspected, N-protection of the 6-amino group might be necessary.
Topic 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. When using this compound, careful consideration of the reaction conditions is necessary to achieve high yields and selectivity.
Q1: I am attempting a Buchwald-Hartwig amination with this compound and an external amine, but the reaction is not proceeding as expected. What could be the issue?
A: A key challenge in this reaction is the potential for the 6-amino group of your starting material to compete with the desired amine nucleophile, leading to self-coupling or oligomerization. Furthermore, both the indole N-H and the 6-amino group can react with the base, potentially complicating the reaction.
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Q2: How can I achieve chemoselectivity in the Buchwald-Hartwig amination?
A: To favor the reaction with an external amine over self-coupling, consider the following strategies:
-
N-Protection: Protecting the 6-amino group is the most direct way to prevent its participation in the reaction. A suitable protecting group that can be removed under conditions that do not affect the newly formed C-N bond should be chosen.
-
Stoichiometry: Using a large excess of the desired amine nucleophile can help to outcompete the intramolecular or intermolecular reaction of the 6-amino group.
-
Reaction Conditions: The choice of catalyst, ligand, and base can significantly influence the chemoselectivity of the reaction.[3] Systematic screening of these parameters is often necessary.
Q3: What are some common side reactions in the Buchwald-Hartwig amination of bromoindoles?
A: Similar to the Suzuki-Miyaura coupling, hydrodehalogenation (debromination) can be a significant side reaction. This is often promoted by the presence of moisture or other protic sources. Ensuring strictly anhydrous and anaerobic conditions is critical.
Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that these are starting points, and optimization for this compound and your specific coupling partners is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromo-substituted nitrogen heterocycles.[4][5]
Materials:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the N-protected this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[6][7]
Materials:
-
N-Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the N-protected this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 95 | [4] |
| 5-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 85 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 | [8] |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | K₃PO₄ | 2-MeTHF | 100 | 16 | 91 | [2] |
Signaling Pathways and Drug Development Applications
Derivatives of the indole scaffold are of significant interest in drug discovery, particularly as kinase inhibitors.[9] The 6-aminoindole core, in particular, can serve as a versatile scaffold for the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Kinase Targets for Indole-Based Inhibitors:
-
Receptor Tyrosine Kinases (RTKs): Many indole derivatives have been developed as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs), which are crucial for tumor angiogenesis and proliferation.[10]
-
Haspin Kinase: Substituted indolo[2,3-c]quinolin-6-ones, synthesized from indole precursors via Suzuki-Miyaura coupling, have shown potent and selective inhibition of Haspin kinase, a key regulator of mitosis.[1][9]
-
UNC-51-like kinase 1 (ULK1): Substituted indole derivatives have been designed as inhibitors of ULK1, a key kinase in the autophagy pathway, showing potential for the treatment of hepatocellular carcinoma.[11]
-
Ribosomal S6 Kinase (RSK): Indole-based scaffolds have been identified as inhibitors of RSK, a downstream effector of the Ras-MAPK signaling pathway.[12]
The diagram below illustrates a simplified signaling pathway involving kinases that can be targeted by indole-based inhibitors.
The ability to functionalize the 5- and 6-positions of the indole ring through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of novel and potent kinase inhibitors.[13]
References
- 1. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-indol-6-amine
Welcome to the technical support center for the synthesis of 5-Bromo-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-1H-indole. The overall workflow involves the regioselective nitration of 5-bromo-1H-indole to form 5-bromo-6-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the regioselective nitration of 5-bromo-1H-indole to obtain the desired 5-bromo-6-nitro-1H-indole intermediate. The indole nucleus is highly reactive towards electrophiles, and controlling the position of nitration can be challenging. The presence of the bromine atom at the 5-position directs the incoming nitro group, but reaction conditions must be carefully controlled to favor the 6-position and minimize the formation of other isomers and side products.
Q2: What are the common side products during the nitration of 5-bromo-1H-indole?
A2: Common side products include other nitro-isomers (e.g., 5-bromo-4-nitro-1H-indole and 5-bromo-7-nitro-1H-indole), dinitrated products, and polymeric tars resulting from the acid-catalyzed degradation of the indole ring.
Q3: Which reduction method is most suitable for scaling up the conversion of 5-bromo-6-nitro-1H-indole to this compound?
A3: Several methods can be employed, each with its own advantages and disadvantages for scale-up:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the cleanest method, yielding water as the primary byproduct. It is highly scalable, but care must be taken to manage the handling of flammable hydrogen gas and the pyrophoric nature of the catalyst.
-
Tin(II) Chloride (SnCl₂/HCl): This is a classic and effective method. However, the workup can be challenging on a large scale due to the formation of tin salts, which may require specific procedures for removal.
-
Iron in Acidic Media (Fe/HCl): This is a cost-effective and robust method suitable for large-scale production. The workup is generally more straightforward than with tin(II) chloride.
The choice of method will depend on the available equipment, safety protocols, and desired purity of the final product.
Q4: How can I purify the final product, this compound?
A4: The final product can be purified by recrystallization from a suitable solvent or by column chromatography. For larger scales, recrystallization is often preferred due to its simplicity and cost-effectiveness. The choice of solvent for recrystallization will depend on the impurity profile of the crude product.
Troubleshooting Guides
Step 1: Nitration of 5-Bromo-1H-indole
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield of 5-bromo-6-nitro-1H-indole | - Formation of multiple isomers: The reaction conditions may not be optimal for regioselectivity. - Polymerization/degradation of starting material: The indole ring is sensitive to strong acids and high temperatures. | - Optimize reaction temperature: Maintain a low temperature (e.g., -10 to 0 °C) during the addition of the nitrating agent. - Slow addition of nitrating agent: Add the nitrating agent dropwise with vigorous stirring to control the reaction exotherm and minimize localized high concentrations. - Choice of nitrating agent: Consider using milder nitrating agents if a mixture of nitric and sulfuric acid proves too harsh. |
| Formation of a dark, tarry substance | Acid-catalyzed polymerization of the indole ring. | - Use of a protecting group: Protecting the indole nitrogen (e.g., with a tosyl or Boc group) can reduce the reactivity of the pyrrole ring and minimize polymerization. The protecting group can be removed after nitration. - Shorter reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult to control exotherm | Reaction is highly exothermic, especially on a larger scale. | - Ensure adequate cooling: Use a sufficiently large and efficient cooling bath. - Control addition rate: A slower addition rate of the nitrating agent will help to manage the heat generated. - Dilution: Increasing the solvent volume can help to dissipate heat more effectively. |
Step 2: Reduction of 5-Bromo-6-nitro-1H-indole
| Problem | Potential Cause | Troubleshooting Suggestions |
| Incomplete reduction | - Insufficient reducing agent: The stoichiometry of the reducing agent may be inadequate. - Deactivated catalyst (for catalytic hydrogenation): The catalyst may have lost its activity. - Low reaction temperature or short reaction time. | - Increase the amount of reducing agent: Use a larger excess of the reducing agent. - Use fresh catalyst: For catalytic hydrogenation, ensure the catalyst is active. - Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC. |
| Formation of side products | - Over-reduction: In some cases, other functional groups may be reduced. - Debromination: The bromine atom may be cleaved under certain reductive conditions, especially with catalytic hydrogenation at high temperatures or pressures. | - Choose a selective reducing agent: SnCl₂/HCl or Fe/HCl are often more chemoselective than catalytic hydrogenation for substrates with multiple reducible groups. - Optimize hydrogenation conditions: Use milder conditions (lower temperature and pressure) to minimize debromination. |
| Difficult workup and product isolation | - Formation of metal salt emulsions (with SnCl₂ or Fe): The workup of reactions using metal reductants can be challenging on a large scale. - Product solubility issues. | - Basify carefully: During workup, adjust the pH slowly with cooling to precipitate metal hydroxides. - Filtration aid: Use a filter aid like Celite® to facilitate the filtration of fine metal salt precipitates. - Solvent extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: Nitration of 5-Bromo-1H-indole
This protocol describes a general procedure for the nitration of 5-bromo-1H-indole. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at -10 to -5 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the temperature low. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain crude 5-bromo-6-nitro-1H-indole.
Protocol 2: Reduction of 5-Bromo-6-nitro-1H-indole (Catalytic Hydrogenation)
This protocol outlines a general procedure for the catalytic hydrogenation of 5-bromo-6-nitro-1H-indole.
-
Preparation: To a hydrogenation vessel, add 5-bromo-6-nitro-1H-indole (1.0 eq), a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or TLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at different scales. Please note that these are representative values and may vary depending on the specific experimental conditions.
Table 1: Nitration of 5-Bromo-1H-indole
| Scale | 5-Bromo-1H-indole (g) | HNO₃ (mL) | H₂SO₄ (mL) | Reaction Time (h) | Typical Yield (%) |
| Lab Scale | 10.0 | 2.5 | 25 | 1-2 | 60-70 |
| Pilot Scale | 1000 | 250 | 2500 | 2-4 | 55-65 |
Table 2: Reduction of 5-Bromo-6-nitro-1H-indole
Method A: Catalytic Hydrogenation (H₂/Pd-C)
| Scale | 5-Bromo-6-nitro-1H-indole (g) | Pd/C (10%) (g) | Solvent (mL) | H₂ Pressure (psi) | Reaction Time (h) | Typical Yield (%) |
| Lab Scale | 10.0 | 1.0 | 100 | 50 | 4-6 | 85-95 |
| Pilot Scale | 1000 | 100 | 10000 | 50-100 | 6-8 | 80-90 |
Method B: Tin(II) Chloride (SnCl₂/HCl)
| Scale | 5-Bromo-6-nitro-1H-indole (g) | SnCl₂·2H₂O (g) | Ethanol (mL) | Conc. HCl (mL) | Reaction Time (h) | Typical Yield (%) |
| Lab Scale | 10.0 | 45 | 100 | 20 | 2-3 | 80-90 |
| Pilot Scale | 1000 | 4500 | 10000 | 2000 | 3-5 | 75-85 |
Method C: Iron/Hydrochloric Acid (Fe/HCl)
| Scale | 5-Bromo-6-nitro-1H-indole (g) | Iron Powder (g) | Ethanol (mL) | Conc. HCl (mL) | Reaction Time (h) | Typical Yield (%) |
| Lab Scale | 10.0 | 20 | 100 | 5 | 3-4 | 80-90 |
| Pilot Scale | 1000 | 2000 | 10000 | 500 | 4-6 | 75-85 |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Managing air and moisture sensitivity of indole compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole compounds. It addresses common challenges related to their air and moisture sensitivity to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides
Issue 1: Discoloration of Indole Compound (Solid or Solution)
Question: My indole compound, which was initially a white or off-white solid, has turned pink, tan, or brown upon storage. What causes this, and is it still usable?
Answer:
This discoloration is a common indicator of degradation, primarily through oxidation and potentially polymerization. The electron-rich nature of the indole ring makes it susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and heat.
-
Is it usable? While a slight color change might not significantly affect the bulk purity for some less sensitive applications, it is a clear sign of degradation. For quantitative studies, high-precision assays, or in drug development, using a discolored compound is not recommended as the impurities could lead to erroneous results. It is best to purify the compound or use a fresh batch.
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored compound using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
Purification: If the primary component is still largely intact, consider purification.
-
Recrystallization: This is effective if the compound is a solid with relatively high purity (e.g., >90%). Experiment with different solvents to find one in which the indole is soluble when hot and sparingly soluble when cold.
-
Column Chromatography: Standard silica gel can be acidic and may cause further degradation of sensitive indoles. To mitigate this, use silica gel that has been deactivated with triethylamine (add ~1% triethylamine to your eluent) or opt for a more neutral stationary phase like alumina.
-
-
Prevention: For future storage, implement the following preventative measures:
-
Inert Atmosphere: Store highly sensitive indoles under an inert atmosphere like nitrogen or argon to displace oxygen.
-
Light Protection: Use amber or opaque vials to protect the compound from light.
-
Temperature Control: Store at cool temperatures (2-8°C is common). For long-term storage, -20°C is preferable.
-
Issue 2: Precipitation of Indole Compound from Solution
Question: My indole derivative was fully dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I resolve this?
Answer:
This is a frequent issue stemming from the poor aqueous solubility of many indole derivatives. While soluble in organic solvents like DMSO, they can crash out when the solution becomes predominantly aqueous, and the compound's concentration exceeds its thermodynamic solubility limit in the final medium.
Troubleshooting Steps:
-
Reduce DMSO Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration in your aqueous medium when you perform the dilution, but it may also require a larger volume of the stock solution, so ensure the final DMSO concentration remains compatible with your assay (typically <1%).
-
Incorporate a Co-solvent: The addition of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound. Common co-solvents include ethanol or polyethylene glycol (PEG 400).
-
pH Adjustment: If your indole derivative has an ionizable group, adjusting the pH of the aqueous buffer can significantly enhance its solubility. For weakly basic indoles, lowering the pH can lead to protonation and increased solubility. Conversely, for those with acidic moieties, increasing the pH can be beneficial.
-
Use of Surfactants or Cyclodextrins:
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be added to the aqueous buffer to help solubilize hydrophobic compounds.
-
Cyclodextrins: These are solubilizing agents that can form inclusion complexes with the indole compound, enhancing its aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of indole compound degradation? A1: The main factors are:
-
Oxygen: The electron-rich indole ring is susceptible to oxidation from atmospheric oxygen.
-
Light: Many indole derivatives are photosensitive and can degrade upon exposure to light.
-
Elevated Temperatures: Heat accelerates the rate of degradation reactions.
-
Extreme pH: Both highly acidic and basic conditions can lead to the decomposition of certain indole structures.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q2: What are the ideal storage conditions for indole compounds? A2: To maximize shelf-life, indole compounds should be stored:
-
Cold: At 2-8°C for short-term and -20°C for long-term storage.
-
Dark: In amber or opaque vials to protect from light.
-
Dry: In a tightly sealed container to prevent moisture absorption.
-
Under Inert Gas: For highly sensitive derivatives, storing under nitrogen or argon is recommended.
Q3: My indole-based reaction is failing or giving very low yields. What are some common causes? A3: Low yields in reactions involving indoles, such as the Fischer indole synthesis, can be due to several factors:
-
Poor Quality Starting Materials: Impurities in your reactants can lead to side reactions.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can drastically reduce yield.
-
Inappropriate Catalyst: The choice and amount of acid or metal catalyst are often critical and substrate-dependent.
-
Moisture Sensitivity: Some reactions may require anhydrous solvents and an inert atmosphere.
Q4: How can I prevent the oxidation of my indole compound in solution? A4: The use of an antioxidant is advisable, especially for long-term storage or when experimental conditions might promote oxidation. Common antioxidants include Butylated hydroxytoluene (BHT) and ascorbic acid. It is crucial to ensure the chosen antioxidant does not interfere with your downstream applications. A typical final concentration for BHT is 0.01%.
Q5: What analytical methods are best for monitoring the stability of my indole compound? A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for stability studies. It allows for the separation and quantification of the parent indole compound and its degradation products over time. A reversed-phase C18 column with a UV detector is commonly used, as indoles are strongly UV-absorbent. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile and thermally stable indoles.
Data Presentation
Table 1: Stability of Indole in Mouse Plasma Under Various Storage Conditions
| Storage Condition | Nominal Concentration (ng/mL) | Accuracy (%) |
| Bench-top (20°C, up to 24h) | 3 | 93.1 ± 7.8 |
| 100 | 105.4 ± 4.4 | |
| 375 | 112. |
Technical Support Center: Analytical Methods for 5-Bromo-1H-indol-6-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indol-6-amine and related bromo-indole compounds. The following sections offer detailed methodologies and solutions to common issues encountered during reaction monitoring and analysis.
Frequently Asked Questions (FAQs)
General Reaction Monitoring
Q1: What are the most common reasons for low or no yield in reactions involving bromo-indoles?
A: Low yields can stem from several factors, including sub-optimal reaction conditions (temperature, time, concentration), poor quality of starting materials, sensitivity to atmospheric moisture, and the formation of side products.[1] It is crucial to ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is moisture-sensitive.[1]
Q2: My reaction is producing multiple products, as seen on the TLC plate. How can I improve selectivity?
A: The formation of multiple products often indicates side reactions are occurring.[1] To improve selectivity, consider the following:
-
Lowering the reaction temperature: This can sometimes favor the desired kinetic product.[1]
-
Verifying starting material purity: Impurities in the starting materials can lead to a variety of side reactions.[1]
-
Adjusting stoichiometry or catalyst: The choice and concentration of catalysts or reagents can be critical.
Thin-Layer Chromatography (TLC) Analysis
Q3: Why are the spots on my TLC plate streaking or tailing?
A: Streaking or tailing is a common issue when analyzing indole derivatives. The primary causes are:
-
Interaction with Acidic Silica: The basic indole nitrogen can interact strongly with the slightly acidic silica gel, causing the spot to tail. To resolve this, add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol, to your mobile phase.[2][3]
-
Sample Overload: Applying a too-concentrated sample to the TLC plate leads to broad, elongated spots. Dilute your sample before spotting.[2]
-
Compound Instability: The compound may be degrading on the silica gel. If you suspect this, you can try using a different stationary phase like alumina.[2][3]
Q4: My spots are not moving from the baseline (Rf = 0). What should I do?
A: An Rf value of zero indicates that your mobile phase (eluent) is not polar enough to move the compound up the plate. You need to increase the polarity of the eluent system. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or 1:1 mixture to increase the polarity.
HPLC and LC-MS Analysis
Q5: My peaks are tailing in my reversed-phase HPLC analysis. How can I improve the peak shape?
A: Peak tailing for basic compounds like indole amines is often due to secondary interactions with acidic residual silanol groups on the C18 stationary phase. To achieve symmetrical peaks, you can:
-
Use an Acidic Additive: Incorporate a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid into the mobile phase.[4] This ensures the amine is protonated and minimizes interactions with the stationary phase.
-
Select an Appropriate Column: Use a modern, high-purity, end-capped silica column designed to have low silanol activity.[4]
Q6: What is a good starting point for developing an HPLC method for a novel bromo-indole derivative?
A: A reversed-phase method using a C18 column is a robust starting point.[2][4] Begin with a gradient elution to effectively separate the analyte from impurities with different polarities. A typical mobile phase system would be:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid You can start with a gradient of 5% B to 95% B over 10-15 minutes to survey the sample components.
Q7: How can I enhance the sensitivity and selectivity of my analysis for trace-level quantification?
A: For quantifying low concentrations of your compound, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ideal method due to its superior sensitivity and selectivity.[5] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of your target analyte with minimal interference.[6]
Quantitative Data Summary
Table 1: Example TLC Conditions for Bromo-Indole Derivatives
Actual Rf values may vary depending on specific TLC plates, chamber saturation, and temperature.
| Compound Type | Example Solvent System (v/v) | Typical Rf Value Range | Notes |
| 5-Bromoindole (Starting Material) | 4:1 Hexane:Ethyl Acetate | 0.4 - 0.5 | Relatively non-polar. |
| N-protected 5-Bromoindole | 9:1 Hexane:Ethyl Acetate | 0.3 - 0.4 | Boc or other protecting groups can alter polarity. |
| Aminated Bromo-Indole | 1:1 Hexane:Ethyl Acetate + 1% NEt₃ | 0.2 - 0.3 | The amine group increases polarity. Triethylamine (NEt₃) is added to prevent tailing.[2] |
| Bromo-Indole Carboxylic Acid | 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid | 0.1 - 0.2 | The carboxylic acid group is highly polar. Acetic acid is added to suppress deprotonation and reduce tailing.[2] |
Table 2: Representative HPLC Gradient for Bromo-Indole Analysis
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, detection at 254 nm. Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Representative ¹H NMR Spectral Data for a 5-Bromoindole Scaffold
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Chemical shifts (δ) are in ppm.[7]
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~7.92 | s (singlet) | NH | Broad singlet, exchangeable with D₂O. |
| ~7.73 | d (doublet) | H4 | Proton adjacent to the bromine atom. |
| ~7.29 | dd (doublet of doublets) | H6 | Shows coupling to H7. |
| ~7.22 | d (doublet) | H7 | Shows coupling to H6. |
| ~6.99 | s (singlet) | H2 or H3 | Position depends on substitution. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Spotting: Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of a silica gel TLC plate. Also spot your starting material(s) and any available standards for comparison.
-
Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm and/or 366 nm). If compounds are not UV-active, use a staining agent like potassium permanganate or ninhydrin (for amines).
-
Analysis: Observe the disappearance of starting material spots and the appearance of product spots to gauge reaction progress.
Protocol 2: General Procedure for HPLC-UV Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Preparation: Prepare a series of calibration standards by dissolving a known mass of your reference standard in the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: As described in Table 2 (or an optimized isocratic/gradient method).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).
-
-
Data Acquisition: Run the standards first to establish a calibration curve, followed by the reaction samples.
-
Analysis: Monitor the chromatograms for the decrease in the starting material peak area and the increase in the product peak area over time.
Protocol 3: General Procedure for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product or starting material in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard proton spectrum. Typical parameters include a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.[9]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]
Visualizations
Caption: A generalized workflow for monitoring and analyzing this compound reactions.
Caption: A logical flowchart for troubleshooting common HPLC peak tailing issues.
Caption: A decision-making guide for resolving common problems observed during TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to In Vitro Assays for 5-Bromo-1H-indol-6-amine and Related Indole Compounds
Disclaimer: Direct experimental data for 5-Bromo-1H-indol-6-amine is limited in publicly available literature. This guide provides a comparative overview of common in vitro assays and expected outcomes based on data from structurally related bromo-indole and amino-indole derivatives. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this class of compounds.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of a bromine atom and an amine group on the indole ring, as in this compound, suggests the potential for diverse biological effects. This guide outlines key in vitro assays to characterize the bioactivity of such compounds, complete with detailed protocols and comparative data from related molecules.
Data Presentation: Comparative Efficacy of Indole Derivatives
The following tables summarize the in vitro activity of various bromo- and amino-substituted indole compounds, providing a reference for potential efficacy.
Table 1: Comparative Anticancer Activity of Bromo-Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Pyrrole-Indole Hybrid (3e) | COLO 205 (Colon) | Cytotoxicity | LC50 = 0.89 | [1] |
| HT29 (Colon) | Cytotoxicity | LC50 = 8.24 | [1] | |
| SK-MEL-5 (Melanoma) | Cytotoxicity | LC50 = 1.22 | [1] | |
| Pyrrole-Indole Hybrid (3f) | SK-MEL-5 (Melanoma) | Cytotoxicity | LC50 = 8.65 | [1] |
| NCI/ADR-RES (Ovarian) | Cytotoxicity | GI50 = 0.53 - 6.8 | [1] | |
| Indole-based Chalcone (33b) | A549 (Lung) | Proliferation | IC50 = 4.3 | [2] |
| 3-acetyl-6-bromoindole (II) | Botrytis cinerea | Antifungal | EC50 = 11.62 µg/mL | [3] |
| Monilinia fructicola | Antifungal | EC50 = 18.84 µg/mL | [3] |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition; LC50: Half maximal lethal concentration.
Table 2: Comparative Antimicrobial Activity of Amino-Indole Derivatives
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) |
| Aminoguanidyl Indole Derivatives | K. pneumoniae (clinical isolates) | Antibacterial | 4 - 16 |
| Indole-Thiazole Amines (5x) | Gram-positive & Gram-negative bacteria | Antibacterial | 0.06 - 0.12 mg/mL |
| Indole-Thiazole Amines (5d, 5m) | Gram-positive & Gram-negative bacteria | Antibacterial | Not specified |
| Indole-Triazole Derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum | 3.125 - 50 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.[4][5][6]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[4]
-
This compound compound stock solution (e.g., 10 mM in DMSO)[4]
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[4][6]
-
96-well plates[4]
-
Microplate reader[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe after incubation.[7]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[8]
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[7][8]
-
This compound compound stock solution
-
96-well plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)[8]
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in the appropriate broth in a 96-well plate.[8]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48 hours for fungi.[8]
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Certain bromo-indoles have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] This pathway is a potential target for this compound compounds.
Caption: Inhibition of the NF-κB signaling pathway by a bromo-indole compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vitro screening of novel compounds like this compound.
Caption: General workflow for in vitro screening of novel indole compounds.
References
- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromo-1H-indol-6-amine and Other Halogenated Indoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-1H-indol-6-amine with other halogenated indoles, focusing on their physicochemical properties, synthesis, and biological activities. The indole scaffold is a privileged structure in medicinal chemistry, and halogenation is a key strategy for modulating the therapeutic potential of these compounds. This document offers a data-driven resource to inform rational drug design and development.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom to the indole ring significantly influences its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. Bromine, being larger and more polarizable than chlorine, can lead to enhanced lipophilicity and potentially stronger interactions with biological targets.[1]
| Property | This compound | 5-Chloro-1H-indol-6-amine (Predicted) | 5-Bromo-1H-indole | 6-Bromo-1H-indole |
| Molecular Formula | C₈H₇BrN₂ | C₈H₇ClN₂ | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight | 211.06 g/mol [2] | 166.61 g/mol | 196.04 g/mol | 196.04 g/mol |
| Predicted logP | 2.1 | 1.8 | 2.9 | 2.9 |
| Predicted Boiling Point | 387.0 ± 22.0 °C[2] | - | - | - |
| Predicted Density | 1.753 ± 0.06 g/cm³[2] | - | - | - |
Synthesis of Halogenated Indoles
The synthesis of this compound can be achieved through a multi-step process starting from 5-bromoindole. A plausible synthetic route involves the nitration of the indole ring followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential two-step synthesis of this compound from 5-bromoindole.
Step 1: Synthesis of 5-Bromo-6-nitro-1H-indole
-
Materials: 5-bromoindole, nitric acid, sulfuric acid, acetic anhydride, dichloromethane.
-
Procedure:
-
Dissolve 5-bromoindole (1.0 eq) in a mixture of acetic anhydride and dichloromethane at 0°C.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic amount) to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and stir for 30 minutes.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-6-nitro-1H-indole.
-
Step 2: Reduction of 5-Bromo-6-nitro-1H-indole to this compound
-
Materials: 5-bromo-6-nitro-1H-indole, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, sodium hydroxide.[3]
-
Procedure:
-
Suspend 5-bromo-6-nitro-1H-indole (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biological Activity: A Comparative Perspective
Halogenated indoles exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position and nature of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Many indole derivatives are being investigated as potent anticancer agents, often targeting protein kinases involved in cancer cell proliferation and survival.[4] While specific data for this compound is limited, related halogenated indoles have shown promising activity.
Representative Cytotoxicity Data of Halogenated Indoles against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung) | 3.012 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian) | 2.876 | [4] |
| 6-Bromoindole derivative (WIN 54461) | - | - | Cannabinoid receptor antagonist[5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of halogenated indoles on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][7]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated indole compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity
Halogenated indoles have also demonstrated significant antimicrobial properties against a range of pathogens.
Representative Minimum Inhibitory Concentration (MIC) Data of Halogenated Indoles
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromoindolglyoxylamide derivative | Staphylococcus aureus | - | Active[8] |
| 6-Bromoindolglyoxylamide derivative | Escherichia coli | - | Active[8] |
| 5-Bromoindole-2-carboxamide derivative (7a) | Escherichia coli | 0.35 | [2] |
| 5-Bromoindole-2-carboxamide derivative (7a) | Pseudomonas aeruginosa | 0.75 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of halogenated indoles against bacterial strains.[9]
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, halogenated indole compounds.
-
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the halogenated indole compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanism of Action: Targeting Signaling Pathways
Indole derivatives often exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and is a common target for indole-based inhibitors.[10][11]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
This protocol describes how to assess the effect of halogenated indoles on the phosphorylation status of key proteins in the PI3K/Akt pathway.[12]
-
Materials: Cancer cells, cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the halogenated indole compound for a specified time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the changes in protein phosphorylation.
-
Conclusion
This guide provides a comparative framework for evaluating this compound and other halogenated indoles. While direct experimental data for this compound is not extensively available, the provided protocols and comparative data on related compounds offer a solid foundation for further research. The strategic placement of halogens on the indole scaffold remains a promising avenue for the discovery of novel therapeutics with enhanced potency and selectivity. Further investigation into the structure-activity relationships of amino-halogenated indoles is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Efficacy of 5-Bromo-Indole Derivatives: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring has been a key strategy in the development of potent bioactive molecules. This guide provides a comprehensive comparison of the efficacy of 5-bromo-indole derivatives against existing drugs in the fields of oncology and microbiology, supported by experimental data and detailed methodologies.
Anticancer Efficacy: 5-Bromo-7-azaindolin-2-one Derivatives vs. Sunitinib and 5-Fluorouracil
Derivatives of 5-bromo-7-azaindolin-2-one have emerged as a promising class of antitumor agents, with several compounds demonstrating superior potency to the established multi-targeted tyrosine kinase inhibitor, Sunitinib. Furthermore, related indole derivatives have shown favorable activity when compared to the widely used antimetabolite, 5-Fluorouracil (5-FU).
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of novel 5-bromo-7-azaindolin-2-one derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 23p | HepG2 (Liver Carcinoma) | 2.357 | [1] |
| A549 (Lung Adenocarcinoma) | 3.012 | [1] | |
| Skov-3 (Ovarian Carcinoma) | 2.874 | [1] | |
| Sunitinib | HepG2 (Liver Carcinoma) | 31.594 | [1] |
| A549 (Lung Adenocarcinoma) | 49.036 | [1] | |
| Skov-3 (Ovarian Carcinoma) | 33.785 | [1] | |
| Compound 23c | A549 (Lung Adenocarcinoma) | 3.103 | [1] |
| Sunitinib | A549 (Lung Adenocarcinoma) | 29.257 | [1] |
| Compound 23d | Skov-3 (Ovarian Carcinoma) | 3.721 | [1] |
| Sunitinib | Skov-3 (Ovarian Carcinoma) | 31.985 | [1] |
| Urea derivative 8q | MDA-MB-231 (Triple-Negative Breast Cancer) | 18.7 | [2] |
| 5-Fluorouracil (5-FU) | MDA-MB-231 (Triple-Negative Breast Cancer) | 38.5 | [2] |
Key Findings:
-
Compound 23p, a 5-bromo-7-azaindolin-2-one derivative, demonstrated significantly greater potency than Sunitinib against HepG2, A549, and Skov-3 cancer cell lines, with IC50 values that were approximately 13- to 16-fold lower.[1]
-
Compounds 23c and 23d also exhibited superior activity to Sunitinib against A549 and Skov-3 cell lines, respectively.[1]
-
A piperine-based urea derivative, compound 8q, showed more than twofold greater cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line compared to 5-Fluorouracil.[2]
Mechanism of Anticancer Action: VEGFR-2 Inhibition
A primary mechanism of action for many of these anticancer indole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4][6][7]
Antimicrobial Efficacy: 6-Bromo-indole Derivatives vs. Standard Antibiotics
Bromo-indole derivatives have also demonstrated significant potential as antimicrobial agents. Specifically, 6-bromoindolglyoxylamido derivatives have shown potent activity against a range of bacteria and fungi.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µM) | Reference |
| Polyamine 3 (6-bromoindolglyoxylamido derivative) | Staphylococcus aureus | 6.25 | [8] |
| Staphylococcus intermedius | 3.125 | [8] | |
| Candida albicans | 17.2 | [8] | |
| Cryptococcus neoformans | 1.1 | [8] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 | [9] |
| Ciprofloxacin-indole hybrid 8b | Staphylococcus aureus | 0.0625 | [9] |
| 6-bromoindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 µg/mL | [10] |
Key Findings:
-
The 6-bromoindolglyoxylamido derivative, Polyamine 3, exhibits potent antimicrobial and antifungal activity.[8]
-
A ciprofloxacin-indole hybrid (compound 8b) showed four-fold greater potency against Staphylococcus aureus than the parent drug, ciprofloxacin.[9]
-
6-bromoindole demonstrated activity against extensively drug-resistant Acinetobacter baumannii.[10]
Mechanism of Antimicrobial Action: Membrane Disruption
The primary mechanism of antimicrobial action for these bromo-indole derivatives is the disruption of the bacterial cell membrane.[6] These compounds cause rapid membrane permeabilization and depolarization, leading to leakage of cellular contents and ultimately, cell death.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromo-indole derivatives or control drugs (e.g., Sunitinib, 5-FU) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for 2-4 hours to allow for the reduction of MTT by metabolically active cells into insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the concentration of the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the 6-bromo-indole derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.
Conclusion
The presented data strongly suggest that 5-bromo-indole derivatives represent a versatile and potent class of therapeutic agents. In the realm of oncology, 5-bromo-7-azaindolin-2-one derivatives have demonstrated superior efficacy to the established drug Sunitinib, primarily through the inhibition of the VEGFR-2 signaling pathway. In the context of infectious diseases, 6-bromo-indole derivatives exhibit significant antimicrobial and antifungal activity by disrupting microbial cell membranes. These findings, supported by robust experimental data, underscore the potential of this chemical scaffold for the development of next-generation anticancer and antimicrobial drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. biorbyt.com [biorbyt.com]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Studying the Mechanism of Membrane Permeabilization Induced by Antimicrobial Peptides Using Patch-Clamp Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Membrane Permeabilization by Peptides: Still an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-Bromo-1H-indol-6-amine Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-1H-indol-6-amine based compounds as kinase inhibitors, benchmarking their performance against established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to validate their mechanism of action.
Executive Summary
Derivatives of the 5-bromoindole scaffold have emerged as promising candidates for targeted cancer therapy, primarily functioning as inhibitors of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical drivers of tumor growth, proliferation, and angiogenesis. This guide synthesizes in silico and in vitro data to provide a comparative overview of the binding affinities and biological activities of these compounds against established inhibitors.
Data Presentation
Table 1: Comparative Inhibitory Activity against EGFR
| Compound ID | Derivative Type | Target | Binding Affinity/Energy | IC50 (nM) | Cell Line(s) | Reference Compound | Reference IC50 (nM) |
| Compound 3a | 5-bromoindole-2-carboxylic acid derivative | EGFR | Strongest Binding Energy | Potent | HepG2, A549, MCF-7 | Erlotinib | 2 (cell-free) |
| Compound 5g | 5-substituted-indole-2-carboxamide | EGFR | - | 55 (GI50) | Various cancer cell lines | Erlotinib | 33 (GI50) |
| Compound 5i | 5-substituted-indole-2-carboxamide | EGFR | - | 49 (GI50) | Various cancer cell lines | Erlotinib | 33 (GI50) |
| Compound 5j | 5-substituted-indole-2-carboxamide | EGFR | - | 37 (GI50) | Various cancer cell lines | Erlotinib | 33 (GI50) |
| Erlotinib | Quinazolinamine | EGFR | -7.3 kcal/mol (Binding Energy) | 2 | Cell-free | - | - |
| Gefitinib | Quinazoline | EGFR | - | 37 | NR6wtEGFR cells | - | - |
Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Comparative Inhibitory Activity against VEGFR-2
| Compound ID | Derivative Type | Target | Binding Affinity/Energy | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Indole Derivative 1 | 1H-Indole derivative | VEGFR-2 | -40.38 Kcal/Mol (Binding Energy) | 25 | Sorafenib | - |
| Indoline-2-one Derivative 27 | Indoline-2-one | VEGFR-2 | -92 kJ/mol (Binding Affinity) | 78 | Sunitinib | 139 |
| Sorafenib | Pyridine-2-carboxamide | VEGFR-2 | - | 90 | - | - |
| Sunitinib | Indolin-2-one | VEGFR-2 | - | 80 | - | - |
| Pazopanib | Pyrimidine | VEGFR-2 | - | 30 | - | - |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2, highlighting the point of inhibition by this compound based compounds.
EGFR Signaling Pathway and Point of Inhibition.
A Comparative Guide to the Synthesis of Substituted Indoles: An Evaluation of Classical and Modern Protocols
The indole scaffold is a cornerstone in medicinal chemistry, natural product synthesis, and materials science, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for constructing this privileged heterocyclic system is, therefore, a critical area of research. This guide provides an objective comparison of classical indole synthesis routes—the Fischer, Bischler-Möhlau, and Reissert syntheses—against modern transition-metal-catalyzed approaches. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, supported by experimental data and detailed protocols.
Quantitative Comparison of Indole Synthesis Methods
The following tables summarize key quantitative data for the synthesis of representative substituted indoles using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170-180°C, 15-20 min | 72-86%[1][2] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 71%[1] |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature, 12h | 69-78%[2] |
Table 2: Synthesis of Other Substituted Indoles
| Method | Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reissert Synthesis | Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic acid | Ethanol | Reflux | Not Specified | Good[3][4] |
| Heck Reaction | 2,3-Disubstituted Indole | 2-Haloaniline derivative, Alkyne | Pd(OAc)₂ | PEG-400 | 50-80 | Not Specified | up to 91%[5] |
| Suzuki-Miyaura Coupling | 5,7-Diarylindole | 5,7-Dibromoindole, Arylboronic acid | Pd(PPh₃)₄ | Water | Microwave | ~1 | up to 91%[6] |
| Buchwald-Hartwig Amination | N-Arylindole | Indole, Aryl bromide | Pd catalyst, Ligand (e.g., tBuXphos) | Toluene | Not Specified | Not Specified | Varies[7][8] |
Detailed Analysis of Synthetic Routes
Classical Indole Syntheses
1. Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[9][10] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[9][10]
-
Advantages: Versatility, a wide range of starting materials are commercially available, and the reaction can often be performed in one pot.[11]
-
Disadvantages: Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[12] The reaction with unsymmetrical ketones can lead to a mixture of regioisomers.[11]
2. Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromoacetophenone with an excess of aniline to form a 2-arylindole.[13] Historically, this reaction has been less favored due to harsh conditions and often low yields.[13] However, modern modifications, such as the use of microwave irradiation, have improved its efficiency.[1][14]
-
Advantages: Provides access to 2-arylindoles from relatively simple starting materials.
-
Disadvantages: Requires a large excess of aniline and can suffer from low yields and the formation of side products under thermal conditions.[13]
3. Reissert Indole Synthesis
The Reissert synthesis is a two-step process that begins with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[3][4] This intermediate is then reductively cyclized using zinc in acetic acid to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[3][4]
-
Advantages: Provides a route to indoles with a carboxylic acid handle at the 2-position, which can be useful for further functionalization.
-
Disadvantages: It is a multi-step synthesis and may have a limited substrate scope.
Modern Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance.[15]
1. Heck Reaction
The intramolecular Heck reaction of o-haloanilines tethered to an alkene is a powerful method for constructing the indole core.[5] This approach often proceeds in high yields under relatively mild conditions.[5]
-
Advantages: High yields, good functional group tolerance, and the ability to create complex, substituted indoles.[16]
-
Disadvantages: Requires the synthesis of the haloaniline precursor.
2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile tool for the arylation of the indole nucleus, particularly at the benzenoid positions.[6] It has been successfully employed for the synthesis of diarylindoles using a palladium catalyst in aqueous media, representing a green chemistry approach.[6]
-
Advantages: Mild reaction conditions, high yields, broad substrate scope, and compatibility with aqueous solvents.[6][17]
-
Disadvantages: Requires the pre-functionalization of the indole with a halogen.
3. Buchwald-Hartwig Amination
This reaction is a premier method for the formation of C-N bonds and has been extensively used for the N-arylation of indoles.[7][18] It involves the palladium-catalyzed coupling of an amine (in this case, the indole nitrogen) with an aryl halide.[18]
-
Advantages: Excellent for the synthesis of N-arylindoles, a class of compounds with significant biological activity.[7] The reaction generally has a broad substrate scope.[18]
-
Disadvantages: The choice of ligand for the palladium catalyst is crucial and can be substrate-dependent.[18]
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a procedure utilizing zinc chloride.[2]
-
Preparation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
Cyclization: Remove the solvent under reduced pressure. To the crude phenylhydrazone, add anhydrous zinc chloride (2.0 eq). Heat the mixture to 170-180°C for 15-20 minutes.
-
Workup and Purification: Cool the reaction mixture to room temperature and add dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)
This protocol is a modern adaptation using microwave irradiation.[1]
-
Reaction Setup: In a microwave-safe vial, combine α-bromoacetophenone (1.0 eq), aniline (3.0 eq), and a catalytic amount of anilinium bromide.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 600W for 1 minute.
-
Workup and Purification: After cooling, dissolve the reaction mixture in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to yield 2-phenylindole.
Reissert Synthesis of Indole-2-carboxylic Acid
This is a general procedure for the Reissert synthesis.[3][4]
-
Condensation: In a flame-dried flask under a nitrogen atmosphere, dissolve o-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Slowly add a solution of potassium ethoxide (1.2 eq) in ethanol. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Reductive Cyclization: Acidify the reaction mixture with dilute acetic acid. Add zinc dust (4.0 eq) portion-wise while keeping the temperature below 40°C. After the addition is complete, heat the mixture to reflux for 2 hours.
-
Workup and Purification: Filter the hot solution to remove the zinc residue. Cool the filtrate to induce crystallization of indole-2-carboxylic acid. Collect the product by filtration and wash with cold ethanol.
Visualizing Synthetic Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the core mechanisms and a logical workflow for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
In vivo evaluation of 5-Bromo-1H-indol-6-amine derivatives
An In-Depth Comparative Guide to the In Vivo and In Vitro Evaluation of Bromo-Indole Derivatives as Potential Anticancer Agents
This guide provides a comprehensive comparison of recently developed 5-bromo-indole and aza-indole derivatives, offering insights into their potential as anticancer agents. Due to the limited availability of direct in vivo studies on 5-Bromo-1H-indol-6-amine derivatives, this document focuses on the robust in vitro data available for structurally related compounds. Furthermore, a detailed, representative protocol for the in vivo evaluation of such compounds is presented to guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Anticancer Activity: A Comparative Analysis
Several novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The results, summarized below, indicate that many of these compounds exhibit broad-spectrum antitumor potency, in some cases exceeding that of the established multi-kinase inhibitor, Sunitinib.
| Compound | HepG2 (IC₅₀, µM) | A549 (IC₅₀, µM) | Skov-3 (IC₅₀, µM) | Reference |
| 23p | 2.357 | - | 3.012 | [1] |
| Sunitinib | 31.594 | - | 49.036 | [1] |
Table 1: Comparative in vitro cytotoxicity (IC₅₀) of lead compound 23p and Sunitinib against human hepatoma (HepG2) and ovarian carcinoma (Skov-3) cell lines. The data highlights the significantly higher potency of compound 23p.
The most active compound, designated 23p, was found to be 8.4 to 11.3-fold more potent than Sunitinib against all tested cell lines.[1] This suggests that the 5-bromo-7-azaindolin-2-one scaffold is a promising starting point for the development of novel anticancer therapeutics.
Kinase Inhibition Profile
The mechanism of action for many indole derivatives involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. While a specific kinase inhibition profile for this compound is not available, related pyrimido[4,5-b]indol-4-amines have been shown to inhibit members of the CMGC kinase family, such as CK1δ/ε and DYRK1A.[2] The development of multi-kinase inhibitors is a promising strategy in cancer therapy to overcome resistance to single-target agents.[3]
Representative Experimental Protocols for In Vivo Evaluation
The following protocols are representative methodologies for assessing the in vivo efficacy and safety of novel bromo-indole derivatives.
Animal Models
-
Xenograft Tumor Model: Human cancer cells (e.g., HepG2, A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice). When tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into vehicle control and treatment groups.
Dosing and Administration
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for oral or intraperitoneal administration.
-
Dosing Regimen: Animals are treated with the compound daily or on an alternating day schedule at various dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.
Efficacy Assessment
-
Tumor Growth Inhibition: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The tumor growth inhibition (TGI) is calculated at the end of the study.
-
Body Weight and Survival: Animal body weight is monitored as an indicator of toxicity. Survival rates are also recorded.
Pharmacokinetic Analysis
-
Blood Sampling: Blood samples are collected at various time points after a single dose of the compound.
-
Bioanalytical Method: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.
Visualizing Key Processes and Pathways
To better understand the context of evaluating these derivatives, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A streamlined workflow for the preclinical evaluation of anticancer compounds.
Caption: The MAPK signaling pathway, a common target for kinase inhibitors.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Docking of 5-Bromoindole Derivatives with Key Protein Targets
Introduction: While specific docking studies on 5-Bromo-1H-indol-6-amine are not extensively available in the reviewed literature, a considerable body of computational research exists for the broader class of 5-bromoindole derivatives. These studies highlight their potential as modulators of key protein targets in pathways related to cancer and inflammation. This guide provides a comparative overview of these in silico findings, presenting binding affinities, summarizing the computational methodologies, and visualizing the relevant biological pathways and experimental workflows. The data is compiled from studies targeting major cancer-related tyrosine kinases and enzymes involved in inflammation.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various 5-bromoindole derivatives against their respective protein targets as determined by computational docking and in vitro assays.
Table 1: Docking Performance against Cancer-Related Kinases
| Compound Class | Protein Target | Specific Derivative | Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference Compound |
| 5-Bromoindole-2-carboxylic acid hydrazones | VEGFR-2 | Compound 3a | -8.76 | - | Sorafenib |
| VEGFR-2 | Compound 3e | -8.02 | - | Sorafenib | |
| VEGFR-2 | 5BDBIC¹ | - | 14.3 (HepG2 cells) | Sorafenib (6.2 µM) | |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR | Compound 3a | Strongest in series | Most potent in series | Erlotinib |
| EGFR | Compounds 3b, 3f, 7 | Strong binding energy | - | Erlotinib | |
| ¹ 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide[1] |
Data synthesized from multiple studies on novel 5-bromoindole derivatives targeting the ATP-binding sites of EGFR and VEGFR-2 tyrosine kinases.[1][2]
Table 2: Docking Performance against Cyclooxygenase (COX) Enzymes
| Compound | Protein Target | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
| Tyrindoleninone | COX-2 | -7.17 | Aspirin | -6.87 |
| Tyrindoxyl sulfate | COX-2 | -6.34 | Aspirin | -6.87 |
| 6-Bromoisatin | COX-2 | -6.19 | Aspirin | -6.87 |
| Brominated Indoles (general range) | COX-1 | -6.06 to -7.25 | Aspirin | -2.80 |
This study evaluated several brominated indoles derived from the marine mollusk Dicathais orbita for their binding affinity against COX-1 and COX-2.[3]
Table 3: Binding Affinity for Nuclear Receptor Nurr1
| Compound | Protein Target | Binding Affinity (KD in µM) |
| 5-Bromoindole | Nurr1 LBD¹ | 5 |
| 5-Chloroindole | Nurr1 LBD¹ | 15 |
| ¹ Ligand Binding Domain |
These halogenated indoles were identified as unreactive analogs of the natural dopamine metabolite 5,6-dihydroxyindole, binding directly to the Nurr1 ligand binding domain.[4]
Experimental Protocols
The methodologies cited in the literature for docking 5-bromoindole derivatives follow a standardized computational workflow.
1. Receptor and Ligand Preparation:
-
Receptor: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the VEGFR-2 kinase domain is often studied using PDB ID: 4ASE, which is co-crystallized with the inhibitor sorafenib.[2] The protein structure is prepared by removing water molecules, ions, and the original co-crystallized ligand.
-
Ligand: The 2D structures of the 5-bromoindole derivatives are sketched and converted into 3D structures. Ligand preparation tools, such as LigPrep, are used to generate the correct tautomeric and ionization states at physiological pH and to optimize the geometry.[2]
2. Molecular Docking and Grid Generation:
-
Grid Generation: A receptor grid is defined around the active ATP-binding site of the kinase. This grid specifies the volume in which the docking algorithm will search for viable binding poses. The position is typically defined by the location of the co-crystallized ligand in the original PDB file (e.g., erlotinib for EGFR).[2]
-
Docking Simulation: Molecular docking is performed using software like GLIDE (Grid-based Ligand Docking with Energetics).[2] The process involves flexibly docking the prepared ligands into the rigid receptor grid. The software then calculates the binding energy for various poses, and the most favorable conformations are identified based on the docking score.
3. Post-Docking Analysis:
-
Binding Mode Analysis: The best-scoring poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site.[1]
-
Molecular Dynamics Simulation: For more rigorous validation, molecular dynamics (MD) simulations are often performed on the docked complexes.[3] MD simulations analyze the stability of the ligand-protein complex over time, providing insights into the conformational dynamics and reinforcing the docking results.[3][5]
Visualizations
Diagram 1: Generalized Molecular Docking Workflow
Caption: A typical workflow for in silico molecular docking studies.
Diagram 2: Simplified EGFR/VEGFR-2 Signaling Pathway
Caption: Inhibition of receptor tyrosine kinase signaling by 5-bromoindoles.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking the performance of 5-Bromo-1H-indol-6-amine in synthetic protocols
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Synthetic Intermediate
5-Bromo-1H-indol-6-amine is a pivotal building block in medicinal chemistry, most notably for its role as a key intermediate in the synthesis of Trametinib, a potent and selective MEK inhibitor. Its utility stems from the strategic placement of a bromine atom and an amino group on the indole scaffold, offering versatile handles for diversification through various synthetic protocols. This guide provides a comparative benchmark of this compound's performance in essential cross-coupling reactions, offering a data-driven perspective for researchers engaged in drug discovery and development.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic value of this compound is realized in its ability to undergo palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular architectures of modern therapeutics. We have compiled available data for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions to benchmark its performance against a suitable alternative, 5-bromoindole, which lacks the C-6 amino substituent.
Data Summary: Cross-Coupling Reaction Performance
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85-95[2] |
| Buchwald-Hartwig | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 12-24 | High |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on established procedures for bromo-substituted indoles and related heterocycles.
Protocol 1: Sonogashira Coupling of 5-Bromoindole with Phenylacetylene[1]
This protocol describes a high-yield procedure for the formation of a C-C bond between a bromo-substituted indole and a terminal alkyne.
Materials:
-
5-Bromoindole (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Combine 5-bromoindole, PdCl₂(PPh₃)₂, and CuI in a dry reaction flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[2][3]
This protocol outlines a general method for the palladium-catalyzed coupling of an aryl bromide with a boronic acid, a staple in biaryl synthesis.
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous Solvent (e.g., 1,2-Dimethoxyethane (DME), Dioxane/water mixture)
Procedure:
-
In a dry Schlenk tube, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[4]
This protocol describes the formation of a C-N bond between an aryl bromide and an amine, a key transformation in the synthesis of many pharmaceuticals.
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, inert-atmosphere glovebox or Schlenk line, add the aryl bromide, palladium pre-catalyst, ligand, and base to a reaction vessel.
-
Add the amine and anhydrous toluene.
-
Seal the vessel and heat to 80-110 °C, stirring vigorously.
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing Synthetic and Biological Pathways
To further clarify the synthetic utility and biological relevance of this compound, the following diagrams illustrate a typical cross-coupling workflow and its connection to the MEK signaling pathway.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The derivatives synthesized from this compound are integral to targeting key cellular signaling pathways implicated in cancer.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by Trametinib.
Application in Drug Development: Targeting the MEK Pathway
The Ras-dependent Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[3] Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a common driver in many human cancers.[3] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade.
Trametinib (GSK1120212), an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2, is a prime example of a targeted therapy developed from the this compound scaffold.[4] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signals that promote tumor growth.[3][5] This makes the synthetic accessibility and derivatization of this compound a subject of intense interest for the development of next-generation MEK inhibitors and other targeted therapies. The ability to efficiently perform cross-coupling reactions on this intermediate allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-1H-indol-6-amine
Researchers and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds to ensure personal and environmental safety. This document provides a detailed guide for the proper disposal of 5-Bromo-1H-indol-6-amine, a halogenated organic compound. The following procedures are based on information for structurally similar compounds and established best practices for laboratory waste management.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4][5]
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.[4][5]
-
Respiratory Protection: If there is a risk of generating dust or if working outside of a fume hood, a NIOSH/MSHA-approved respirator is recommended.[1][5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] On-site treatment is not recommended.
-
Waste Segregation: As a halogenated organic compound, this compound must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[6]
-
Container Management:
-
Use a designated, compatible, and clearly labeled waste container. The container must be in good condition and have a secure, tight-fitting lid.[6][7]
-
The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6][7] If other halogenated compounds are collected in the same container, their names and approximate percentages should also be listed.
-
Keep the container closed at all times, except when adding waste.[7]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect the hazardous waste.[6] A common disposal method for such compounds is incineration in a chemical incinerator equipped with a scrubber.[6]
Accidental Spill Response
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Control Ignition Sources: Remove any potential sources of ignition from the area.
-
Contain the Spill: Prevent the chemical from entering drains or waterways.[5]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.[5]
Quantitative Data Summary
Specific quantitative data for this compound is not available. The table below provides data for a related compound, 5-Bromoindole, for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [4] |
| Molecular Weight | 196.05 g/mol | [4] |
| Melting Point | 89 - 92 °C | [4] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Bromo-1H-indol-6-amine
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds like 5-Bromo-1H-indol-6-amine is paramount for ensuring laboratory safety and procedural integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. The following information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated indoles, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the potential concentration and form of the chemical in the air. |
Operational Plan: Step-by-Step Handling Procedure
A methodical approach to handling this compound is essential to minimize exposure and prevent contamination.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
General Handling: All manipulations of this compound should be carried out within a certified chemical fume hood to minimize inhalation risks.[1][4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area, including any equipment used, after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated PPE (gloves, etc.): Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Solid Compound: Collect in a labeled, sealed container for hazardous solid waste.
-
-
Liquid Waste:
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][8]
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste contractor.[4][9]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Lab Procedure [chem.fsu.edu]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
